2-(4-Bromophenyl)-4,6-diphenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYUAISAKGDXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457613-56-8 | |
| Record name | 2-(4-Bromophenyl)-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 2-(4-bromophenyl)-4,6-diphenylpyrimidine and its well-characterized isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine. Due to the greater availability of detailed experimental data for the 4-substituted isomer (CAS 58536-46-2), this document will focus primarily on this compound as a representative of this molecular scaffold.
Core Chemical and Physical Properties
This compound and its isomers are heterocyclic aromatic compounds. The presence of the pyrimidine core, multiple phenyl rings, and a bromine atom imparts specific chemical and physical characteristics relevant to medicinal chemistry and materials science.[1][2] The bromine atom, in particular, can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-(4-bromophenyl)-2,6-diphenylpyrimidine.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₅BrN₂ | |
| Molecular Weight | 387.28 g/mol | |
| CAS Number | 58536-46-2 | [3] |
| Melting Point | 169-171 °C | [3] |
| 165.0 to 169.0 °C | ||
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of 4-(4-bromophenyl)-2,6-diphenylpyrimidine can be achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and an ammonium salt as the nitrogen source.[3] A general and efficient protocol is detailed below.
General Procedure for the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine[5]
Reactants:
-
1-(4-bromophenyl)ethan-1-one
-
Benzaldehyde
-
Ammonium acetate
-
Sodium periodate (NaIO₄)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
Protocol:
-
To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO₄ (17.2 mg, 0.08 mmol), DMSO (7.1 μL, 0.1 mmol), and chlorobenzene (0.8 mL).
-
Purge the reaction vessel with oxygen three times.
-
Stir the reaction mixture at 130 °C for 10 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) eluent system.
-
The final product is obtained as a white solid with a yield of 81%.
Caption: Synthetic workflow for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine.
Spectroscopic Characterization
The structure of 4-(4-bromophenyl)-2,6-diphenylpyrimidine has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3]
NMR Data[5]
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | 8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H) |
| ¹³C NMR | CDCl₃ | 164.8, 164.4, 163.3, 137.9, 137.2, 136.9, 135.8, 130.8, 130.7, 129.0, 128.9, 128.5, 128.4, 127.2, 109.8 |
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is limited, the broader class of 4,6-diphenylpyrimidine derivatives has shown promise in the field of drug discovery, particularly for neurodegenerative diseases like Alzheimer's.[4]
Studies have demonstrated that certain propargyl-containing 4,6-diphenylpyrimidine derivatives act as potent dual inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4] These enzymes are key targets in the development of therapeutics for Alzheimer's disease. The inhibition of MAO can help to increase the levels of certain neurotransmitters in the brain, while the inhibition of AChE prevents the breakdown of acetylcholine, another important neurotransmitter.
The general structure of these diphenylpyrimidine derivatives suggests that they can be readily modified to explore structure-activity relationships and optimize their inhibitory potential. The presence of the bromophenyl group in the title compound offers a convenient point for such modifications.
Caption: Potential dual-inhibitory action of diphenylpyrimidine derivatives.
Conclusion
This compound and its isomers represent a class of compounds with significant potential in medicinal chemistry. The well-defined synthesis and characterization of 4-(4-bromophenyl)-2,6-diphenylpyrimidine provide a solid foundation for further research and development. The established biological activity of related diphenylpyrimidine derivatives as dual inhibitors of MAO and AChE highlights the promise of this scaffold for the discovery of novel therapeutics for neurodegenerative diseases. Further investigation into the specific biological properties of the title compound and its derivatives is warranted.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. 58536-46-2 | MFCD00474667 | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine [aaronchem.com]
- 3. rsc.org [rsc.org]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring a central pyrimidine core with phenyl and bromophenyl substituents, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.[2][4][5] Additionally, its electronic properties are being explored for applications in advanced materials such as organic light-emitting diodes (OLEDs).[2] The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry.[1] This guide provides a comprehensive overview of the known physicochemical characteristics, experimental protocols, and potential applications of this compound.
It is important to note that while the user requested information on "2-(4-Bromophenyl)-4,6-diphenylpyrimidine," the available scientific literature and chemical supplier databases predominantly refer to its isomer, "4-(4-Bromophenyl)-2,6-diphenylpyrimidine" (CAS No. 58536-46-2). This guide will focus on the latter, for which substantial data exists.
Physicochemical Characteristics
The fundamental physicochemical properties of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.
General Properties
| Property | Value | Reference |
| CAS Number | 58536-46-2 | [1][3][6][7][8][9] |
| Molecular Formula | C22H15BrN2 | [3][7][8] |
| Molecular Weight | 387.27 g/mol | [1][3][7][8] |
| Appearance | White to light yellow powder or crystal | [6] |
| Purity | >98.0% (HPLC) |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 165.0 to 169.0 °C | |
| 166 °C | [6] | |
| 167 °C | ||
| Density | 1.345 g/cm³ | [6] |
| LogP | 6.24010 | [7] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the replication of synthetic methods and analytical characterization. The following sections outline the protocols for the synthesis and analysis of pyrimidine derivatives, based on available literature.
Synthesis of Pyrimidine Derivatives
While a specific, detailed synthesis for 4-(4-bromophenyl)-2,6-diphenylpyrimidine is not fully elucidated in the provided results, a general and relevant multi-step synthesis for a similar key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is described.[10][11] This process illustrates a common pathway for creating such compounds.
A General Synthetic Workflow for Pyrimidine Intermediates:
Caption: Synthetic pathway for a key pyrimidine intermediate.
Methodology:
-
Esterification: p-Bromophenylacetic acid undergoes catalytic esterification to yield methyl p-bromophenylacetate (Intermediate I).[11]
-
Diester Synthesis: Intermediate I is reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester (Intermediate 2).[11]
-
Cyclization: Intermediate 2 is cyclized with formamidine hydrochloride, resulting in the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3).[11]
-
Chlorination: The final step involves the chlorination of Intermediate 3 to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.[11]
Analytical Characterization
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[12] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Note: While specific NMR data for the title compound is not available in the search results, related structures like 4-(2-Bromophenyl)-2,6-diphenylpyrimidine show characteristic signals. For example, in its ¹H NMR spectrum, aromatic protons appear as multiplets in the range of δ 7.35–8.68 ppm.[12] The ¹³C NMR spectrum shows aromatic carbons in the range of δ 115.07–166.09 ppm.[12]
-
-
Mass Spectrometry (MS):
-
Protocol: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the exact mass of the compound and confirm its molecular formula.[12]
-
-
X-ray Crystallography:
-
Protocol: Single-crystal X-ray diffraction analysis is used to determine the precise three-dimensional structure of the molecule. Crystals suitable for analysis can be grown by methods such as vapor diffusion of a solvent like hexane into a solution of the compound in dichloromethane.[13] The resulting data provides detailed information on bond lengths, bond angles, and crystal packing. For related compounds, it has been shown that the phenyl and bromophenyl rings are typically rotated out of the plane of the central pyridine or pyrimidine ring.[14][15]
-
Potential Applications and Biological Activity
Derivatives of 4,6-diphenylpyrimidine have shown significant potential in drug development, particularly for neurodegenerative diseases like Alzheimer's.
Dual Inhibition of MAO-A and Acetylcholinesterase
Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors.[4] Two key enzymatic targets for therapeutic intervention are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[4] Certain 4,6-diphenylpyrimidine derivatives have been identified as potent, reversible, and selective dual inhibitors of both MAO-A and AChE.[4][5][16]
-
MAO-A Inhibition: Prevents the breakdown of neurotransmitters like serotonin and norepinephrine, which can help alleviate some cognitive and behavioral symptoms.
-
AChE Inhibition: Increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its degradation.
The dual-action nature of these compounds represents a promising multi-target approach for treating Alzheimer's disease.[4][5][16]
Caption: Dual inhibition of MAO-A and AChE by pyrimidine derivatives.
Conclusion
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a compound with well-defined physicochemical properties and significant potential as a scaffold in medicinal chemistry and materials science. Its established melting point, molecular weight, and crystalline nature provide a solid foundation for its use in further research. The synthetic accessibility of related pyrimidine structures and the promising biological activity of its derivatives, particularly as dual inhibitors for Alzheimer's disease targets, underscore its importance. Future research will likely focus on leveraging its versatile structure to develop new therapeutic agents and advanced functional materials.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 58536-46-2 | MFCD00474667 | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine [aaronchem.com]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-bromophenyl)-2,6-diphenylpyrimidine | 58536-46-2 [amp.chemicalbook.com]
- 7. sunshine-oled.com [sunshine-oled.com]
- 8. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 9. 4-(4-bromophenyl)-2,6-diphenylpyrimidine | China | Manufacturer | LY Global chemicals co.,ltd . [m.chemicalbook.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related isomers and analogous structures to provide a thorough and informative resource for researchers and professionals in drug development and materials science.
Molecular Structure and Properties
This compound possesses a core pyrimidine heterocycle substituted with a 4-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The presence of the bromine atom and the aromatic rings significantly influences its electronic properties, solubility, and potential for further functionalization, making it a molecule of interest in medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅BrN₂ | PubChem[2] |
| Molecular Weight | 387.28 g/mol | CymitQuimica[1] |
| CAS Number | 58536-46-2 | Intatrade Chemicals[3] |
| Predicted LogP | 6.24 | Sunshine Optoelectronic[4] |
| Predicted PSA | 25.78 Ų | Sunshine Optoelectronic[4] |
Crystallographic Data (Analogous Compound)
Table 2: Crystallographic Data for 4-(4-Bromophenyl)-2,6-diphenylpyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9837 |
| b (Å) | 21.5202 |
| c (Å) | 9.6108 |
| β (°) | 105.594 |
| Volume (ų) | 1789.67 |
| Z | 4 |
Data obtained from the crystallographic study of 4-(4-bromophenyl)-2,6-diphenylpyridine and is presented here as a reference for the general structural characteristics.[5]
Synthesis and Experimental Protocols
A general and efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines has been developed, which can be adapted for the synthesis of this compound.[6] This method involves a multi-component reaction that is often microwave-assisted, providing good yields.
General Synthesis of 2-Aryl-4,6-diphenylpyrimidines
A plausible synthetic route involves the condensation of a chalcone with an amidine. Specifically, for the target molecule, 1,3-diphenylprop-2-en-1-one (chalcone) would be reacted with 4-bromobenzamidine.
-
Chalcone Synthesis: To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate of 1,3-diphenylprop-2-en-1-one (chalcone) is formed. The solid is filtered, washed with water until neutral, and recrystallized from ethanol.
-
Pyrimidine Formation: A mixture of the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or a lower alcohol is refluxed in the presence of a base (e.g., potassium carbonate or sodium hydroxide) for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Data
Directly measured spectroscopic data for this compound are not available in the reviewed literature. However, data for the closely related isomer, 4-(3-bromophenyl)-2,6-diphenylpyrimidine, can be used as a reference to predict the expected spectral features.[6]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | δ (ppm) |
| ~8.7 (d, 2H, Ar-H) | ~165.0 (C) |
| ~8.4 (d, 2H, Ar-H) | ~164.6 (C) |
| ~7.9 (s, 1H, Pyrimidine-H) | ~163.2 (C) |
| ~7.7 (d, 2H, Ar-H) | ~139.6 (C) |
| ~7.6-7.5 (m, 8H, Ar-H) | ~137.8 (C) |
| ~137.2 (C) | |
| ~133.6 (CH) | |
| ~131.8 (C-Br) | |
| ~130.9 (CH) | |
| ~130.8 (CH) | |
| ~128.9 (CH) | |
| ~128.5 (CH) | |
| ~127.3 (CH) | |
| ~110.2 (CH) |
Note: These are predicted values based on the reported data for 4-(3-bromophenyl)-2,6-diphenylpyrimidine and other similar structures and may not represent the exact experimental values.[6]
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 386.04 |
| [M+H]⁺ | 387.05 |
| [M+Na]⁺ | 409.03 |
Data is based on predictions from public chemical databases.[2]
Molecular Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
This compound represents a versatile scaffold for the development of novel therapeutic agents and functional materials. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive overview based on the established chemistry of its isomers and related compounds. The detailed synthetic protocols and compiled spectroscopic data serve as a valuable starting point for researchers interested in the synthesis and characterization of this and similar pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of this compound.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. CAS:58536-46-2 | 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 4. sunshine-oled.com [sunshine-oled.com]
- 5. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document elucidates the chemical identity, including its IUPAC name and synonyms, and presents a detailed summary of its physicochemical properties. A plausible experimental protocol for its synthesis is detailed, alongside a discussion of its potential applications. This guide also addresses the isomeric compound, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, to provide a clear distinction and comprehensive understanding of this class of molecules.
Chemical Identity and Nomenclature
The accurate identification of chemical compounds is paramount for scientific research. This section clarifies the IUPAC name and known synonyms for this compound.
IUPAC Name
The formal IUPAC name for the compound is This compound . This name systematically describes the molecular structure, which consists of a central pyrimidine ring substituted at the 2-position with a 4-bromophenyl group and at the 4- and 6-positions with phenyl groups.
Isomeric Form
It is crucial to distinguish the title compound from its isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine . In this isomer, the 4-bromophenyl group is attached to the 4-position of the pyrimidine ring, while the phenyl groups are at the 2- and 6-positions. This structural difference can lead to distinct physicochemical properties and biological activities.
Synonyms and Identifiers
For ease of reference in literature and databases, synonyms and unique identifiers are essential.
| Identifier | This compound | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine |
| CAS Number | Not explicitly found | 58536-46-2 |
| PubChem CID | 609721 | 1714899 |
| Molecular Formula | C₂₂H₁₅BrN₂ | C₂₂H₁₅BrN₂ |
| Synonyms | - | Pyrimidine, 4-(4-bromophenyl)-2,6-diphenyl- |
Physicochemical Properties
The following table summarizes the key physicochemical properties of the isomeric forms. Data for this compound is limited, while more information is available for the 4-bromo isomer.
| Property | This compound (Predicted/Limited Data) | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine |
| Molecular Weight | 387.28 g/mol | 387.28 g/mol |
| Exact Mass | 386.04187 Da[1] | 386.04187 Da |
| Appearance | Solid (form not specified) | White to light yellow powder/crystal[2] |
| Melting Point | Not available | 167 °C |
| Boiling Point | Not available | 450 °C (predicted) |
| LogP (predicted) | 5.9[1] | 6.24 |
| Purity (commercial) | Not available | >98.0% (HPLC) |
Experimental Protocols: Synthesis
General Synthesis of 2,4,6-Triarylpyrimidines
A common method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with an amidine. To synthesize the target molecule, 1,3-diphenylpropane-1,3-dione would react with 4-bromobenzamidine.
Materials and Reagents:
-
1,3-Diphenylpropane-1,3-dione
-
4-Bromobenzamidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add 4-bromobenzamidine hydrochloride (1.1 equivalents) followed by the portion-wise addition of a strong base such as sodium ethoxide (2.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Derivatives of pyrimidine are known to exhibit a wide range of biological activities. While specific data for this compound is scarce, related diphenylpyrimidine derivatives have been investigated for various therapeutic applications.
General Biological Profile of Pyrimidine Derivatives
Pyrimidine-based compounds are integral to numerous biological processes and have been developed as anticancer, antiviral, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of cellular signaling pathways.
Potential as Enzyme Inhibitors
Studies on similar 4,6-diphenylpyrimidine derivatives have shown their potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.[3][4] Although no specific inhibitory constants (IC₅₀) are available for the title compound, its structural similarity suggests it could be a candidate for such biological screening.
Applications in Materials Science
The isomeric compound, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, is noted for its potential application in organic light-emitting diodes (OLEDs). The pyrimidine core, combined with the aromatic substituents, can impart desirable electronic and photophysical properties, making these compounds suitable as building blocks for emissive or charge-transport layers in OLED devices. The bromine atom provides a reactive site for further chemical modifications, allowing for the fine-tuning of the material's properties.
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the modulation of particular signaling pathways by this compound. Research in this area would be necessary to elucidate its mechanism of action at a molecular level. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.
Hypothetical Target Pathway for Neurodegenerative Disease Research
Caption: Hypothetical inhibition of MAO and AChE by this compound.
Conclusion
This compound and its isomers are compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a thorough overview of their chemical identity, physicochemical properties, and a plausible synthetic route. While detailed biological data for the title compound is currently limited, the known activities of related pyrimidine derivatives suggest promising avenues for future research, particularly in the area of neurodegenerative diseases. Further investigation is warranted to fully characterize its biological activity and to explore its potential in the development of novel therapeutics and advanced materials.
References
- 1. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of Phenyl-Substituted Pyrimidines in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of phenyl-substituted pyrimidine derivatives in organic solvents. Due to a lack of specific quantitative data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, this document presents representative solubility data from structurally similar pyrimidine compounds to offer valuable insights for researchers in drug discovery and development. The guide details established experimental protocols for determining thermodynamic solubility and includes a visual representation of the experimental workflow.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Pyrimidine derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. Understanding their solubility in various organic solvents is paramount for processes such as synthesis, purification, formulation, and preclinical evaluation.
This guide focuses on providing a framework for understanding the solubility profile of complex pyrimidine derivatives, exemplified by this compound. While specific experimental data for this compound is not publicly available, the principles and data presented herein for analogous structures will serve as a valuable resource for researchers.
Representative Solubility Data
The following table summarizes the mole fraction solubility (x) of ten different pyrimidine derivatives in methanol at various temperatures. This data is presented to illustrate the typical solubility behavior of this class of compounds. It is important to note that solubility is influenced by the specific substituents on the pyrimidine core.[1]
| Compound ID | R Group | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |
| MDT 1 | -4-OH, 3-OCH3 C6H4 | 0.00288 | 0.00311 | 0.00335 | 0.00359 | 0.00384 |
| MDT 2 | -4-OCH3 C6H4 | 0.00164 | 0.00178 | 0.00192 | 0.00207 | 0.00222 |
| MDT 3 | -4-OH C6H4 | 0.00251 | 0.00272 | 0.00293 | 0.00315 | 0.00337 |
| MDT 4 | -4-Cl C6H4 | 0.00121 | 0.00132 | 0.00143 | 0.00154 | 0.00165 |
| MDT 5 | -3-Cl C6H4 | 0.00213 | 0.00231 | 0.00249 | 0.00268 | 0.00287 |
| MDT 6 | -4-F C6H4 | 0.00195 | 0.00211 | 0.00228 | 0.00245 | 0.00263 |
| MDT 7 | -3-NO2 C6H4 | 0.00155 | 0.00168 | 0.00181 | 0.00195 | 0.00209 |
| MDT 8 | -C6H5 | 0.00181 | 0.00196 | 0.00212 | 0.00228 | 0.00245 |
| MDT 9 | -C4H3O (Furan) | 0.00352 | 0.00381 | 0.00411 | 0.00442 | 0.00473 |
| MDT 10 | -CH=CH, C6H5 | 0.00319 | 0.00345 | 0.00372 | 0.00400 | 0.00429 |
Data extracted from "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K".[1]
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.[2]
Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of a pyrimidine derivative in a specific organic solvent at a controlled temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected organic solvent (e.g., methanol, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid test compound to a vial. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.[2]
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3] The time required to reach equilibrium can vary depending on the compound and solvent.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration through a chemically compatible filter (e.g., PTFE).[2] Care must be taken to avoid disturbing the solid phase.
-
-
Quantification:
-
Accurately dilute the filtered or centrifuged supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the test compound should be used for accurate quantification.[2]
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of pyrimidine derivatives in organic solvents is a critical parameter that dictates their utility in various stages of drug development. While direct quantitative data for this compound remains elusive, the representative data and the detailed experimental protocol for the shake-flask method provided in this guide offer a solid foundation for researchers. By applying these methodologies, scientists can systematically evaluate the solubility of novel pyrimidine compounds, thereby facilitating informed decisions in lead optimization and formulation development.
References
Theoretical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document leverages data from structurally analogous compounds and theoretical predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and areas of interest for biological and materials science applications. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrimidine derivatives.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and unique photophysical properties. The compound this compound incorporates several key structural features: a central pyrimidine core, two phenyl substituents at the 4 and 6 positions, and a bromophenyl group at the 2-position. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it an interesting building block for the synthesis of more complex molecules.[1] The extensive aromatic system suggests potential for applications in organic electronics as a fluorescent probe or in the development of novel therapeutics.[1]
Physicochemical Properties
While experimental data for the target compound is limited, its basic physicochemical properties can be derived from its chemical formula and structure, or predicted using computational methods.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅BrN₂ | PubChem[2] |
| Molecular Weight | 387.28 g/mol | PubChem[2] |
| Monoisotopic Mass | 386.04187 Da | PubChem[2] |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | PubChem[2] |
| InChI | InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H | PubChem[2] |
| Predicted XlogP | 5.9 | PubChem[2] |
| CAS Number | Not definitively assigned; Note: The isomeric 4-(4-Bromophenyl)-2,6-diphenylpyrimidine is associated with CAS 58536-46-2.[1][3] | - |
Theoretical Spectroscopic Data
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show signals corresponding to the protons on the three aromatic rings and the pyrimidine ring. The protons of the 4,6-diphenyl groups would likely appear as complex multiplets in the aromatic region. The protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets. The single proton on the pyrimidine ring would likely appear as a singlet, shifted downfield.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift. The quaternary carbons of the pyrimidine ring and the phenyl-substituted carbons will also have distinct signals.
3.3. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 386 and 388. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the phenyl groups.
Proposed Synthesis
While a specific experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4,6-trisubstituted pyrimidines. A common method involves the condensation of a chalcone with a suitable amidine.
4.1. Proposed Experimental Protocol
Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of benzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1,3-diphenylprop-2-en-1-one.
Step 2: Synthesis of this compound
-
A mixture of 1,3-diphenylprop-2-en-1-one and 4-bromobenzamidine hydrochloride is refluxed in a suitable solvent such as 2-methoxyethanol or pyridine in the presence of a base (e.g., sodium methoxide or potassium carbonate).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, dried, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
4.2. Logical Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Structural Properties and Crystallography
No experimental crystal structure data for this compound has been found. However, analysis of the crystal structure of the related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, provides insights into the likely solid-state conformation. In this pyridine analogue, the three phenyl rings are twisted with respect to the central heterocyclic ring. A similar non-planar conformation is expected for the target pyrimidine compound to minimize steric hindrance between the bulky phenyl groups. The dihedral angles between the pyrimidine ring and the phenyl substituents will be a key determinant of the molecule's electronic and photophysical properties.
Potential Biological and Photochemical Activities
While no specific biological or photochemical studies have been reported for this compound, the broader class of diphenylpyrimidine derivatives has shown promising activities, suggesting potential avenues for investigation.
6.1. Potential as Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors. The structural similarity to compounds that have been investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) suggests that this compound and its derivatives could be explored for neuroprotective properties or in the context of Alzheimer's disease.
6.2. Potential Signaling Pathway Involvement
Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this class of compounds is the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and metabolism, and is often dysregulated in cancer.
Caption: Hypothetical signaling pathway potentially targeted by pyrimidine derivatives.
6.3. Photophysical Properties
The extended π-conjugation in this compound suggests that it may possess interesting photophysical properties, such as fluorescence. Similar compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The bromine atom can also facilitate intersystem crossing, potentially leading to phosphorescence or utility in photodynamic therapy.
Conclusion and Future Directions
This compound is a molecule with significant potential in both medicinal chemistry and materials science. While there is a notable absence of detailed experimental characterization in the current literature, theoretical analysis and comparison with analogous structures provide a strong rationale for its synthesis and further investigation. Future research should focus on executing the proposed synthesis, followed by thorough spectroscopic and crystallographic characterization. Subsequently, screening for biological activities, particularly as a kinase inhibitor, and evaluation of its photophysical properties are recommended to fully elucidate the potential of this promising compound.
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of life and medicine. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (Vitamin B1), and a vast array of therapeutic agents that have shaped modern medicine.[1][2] This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to their evolution as indispensable scaffolds in drug development. We will explore key historical milestones, detail the experimental protocols for the synthesis of seminal compounds, present quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.
Early Discoveries: From Alloxan to Barbiturates
The story of substituted pyrimidines begins not with a targeted synthesis, but with the isolation of a degradation product. In 1818, Brugnatelli first isolated alloxan from the nitric acid oxidation of uric acid. However, the formal laboratory synthesis of a pyrimidine derivative was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid.[1] This discovery laid the groundwork for a new class of central nervous system depressants.
In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[3][4] While barbituric acid itself had no sedative properties, this pioneering work opened the door for the synthesis of a plethora of substituted derivatives with profound physiological effects.[3][4] The first pharmacologically active barbiturate, barbital, was synthesized in 1903, followed by phenobarbital in 1912, which became a cornerstone in the treatment of epilepsy.[4]
Experimental Protocol: Synthesis of Barbituric Acid
The following protocol is a classic method for the synthesis of barbituric acid:
Materials:
-
Urea
-
Malonic acid
-
Phosphorus oxychloride
-
Absolute ethanol
-
Sodium metal
-
Diethyl malonate
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.
-
Reflux: Heat the mixture under reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Acidification: After cooling, dissolve the precipitate in water and acidify the solution with hydrochloric acid.
-
Isolation: Cool the solution to induce crystallization. Collect the resulting white crystals of barbituric acid by filtration, wash with cold water, and dry.
The Rise of Antimicrobial and Anticancer Pyrimidines
The mid-20th century witnessed a paradigm shift in the application of substituted pyrimidines, moving from central nervous system agents to potent antimicrobial and anticancer drugs. This era was marked by a more rational approach to drug design, targeting specific biochemical pathways.
Dihydrofolate Reductase Inhibitors: Trimethoprim and Pyrimethamine
A landmark achievement in this period was the development of dihydrofolate reductase (DHFR) inhibitors. These drugs exploit the differences between microbial and mammalian DHFR enzymes to achieve selective toxicity.
-
Pyrimethamine (Daraprim®): Developed by Gertrude Elion and George Hitchings in the 1950s, pyrimethamine is a potent inhibitor of plasmodial DHFR and has been a crucial antimalarial drug.[5]
-
Trimethoprim: Another key discovery from the same research group, trimethoprim exhibits high selectivity for bacterial DHFR and is widely used in combination with sulfamethoxazole to treat bacterial infections.[6]
Experimental Protocol: Synthesis of Trimethoprim
A common synthetic route to trimethoprim is as follows:
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3-Anilinopropionitrile
-
Guanidine
-
Sodium methoxide
-
Ethanol
Procedure:
-
Condensation: React 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile in the presence of a base to form the corresponding benzylidene derivative.[6]
-
Cyclization: Treat the resulting intermediate with guanidine in the presence of a strong base like sodium methoxide in ethanol. This step leads to the formation of the 2,4-diaminopyrimidine ring, yielding trimethoprim.[6]
-
Purification: The final product is purified by recrystallization.
Quantitative Data: DHFR Inhibition
The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from different sources.
| Compound | Organism | Enzyme | IC50 (nM) | Reference |
| Pyrimethamine | Plasmodium falciparum | DHFR | - | [7] |
| Pyrimethamine | Human | DHFR | 760 | [8] |
| Trimethoprim | Escherichia coli | DHFR | - | [9] |
| Trimethoprim | Human | DHFR | - | [9] |
Note: Specific IC50 values can vary depending on the assay conditions. The table indicates the general trend of selectivity.
Signaling Pathway: Inhibition of Folate Metabolism
The following diagram illustrates the mechanism of action of DHFR inhibitors.
Antimetabolites in Cancer Chemotherapy: 5-Fluorouracil
The discovery of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger revolutionized cancer chemotherapy. As a pyrimidine analog, 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.
Experimental Protocol: Synthesis of 5-Fluorouracil
The synthesis of 5-fluorouracil is a multi-step process. A simplified conceptual pathway is described below.
Materials:
-
Uracil
-
Fluorine gas (or a suitable fluorinating agent)
-
Appropriate solvents and catalysts
Procedure (Conceptual):
-
Fluorination: The direct fluorination of uracil at the C5 position is a key step. This is a challenging reaction due to the high reactivity of fluorine gas and is often carried out using specialized equipment and fluorinating agents.
-
Purification: The resulting 5-fluorouracil is then purified through various chromatographic techniques.
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
The cytotoxic effects of 5-FU are mediated through multiple mechanisms, as depicted in the following diagram.
References
- 1. news-medical.net [news-medical.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of Barbiturates [narconon.org]
- 4. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a triaryl-substituted pyrimidine. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. Notably, derivatives of 4,6-diphenylpyrimidine have been identified as potential dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[1][2][3] The presence of a bromophenyl substituent offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. This document provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visualization of its potential mechanism of action in the context of neurodegenerative disease.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.70 - 8.73 | m | 2H | Phenyl H (ortho) |
| 8.30 - 8.33 | m | 2H | Phenyl H (ortho) |
| 8.25 - 8.28 | d, J=8.5 Hz | 2H | 4-Bromophenyl H (ortho to pyrimidine) |
| 7.99 | s | 1H | Pyrimidine H |
| 7.69 - 7.72 | d, J=8.5 Hz | 2H | 4-Bromophenyl H (meta to pyrimidine) |
| 7.52 - 7.59 | m | 6H | Phenyl H (meta, para) |
Note: Predicted using computational software. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 165.0 | Pyrimidine C4/C6 |
| 164.6 | Pyrimidine C2 |
| 163.4 | Pyrimidine C5 |
| 138.0 | Phenyl C (ipso) |
| 137.3 | Phenyl C (ipso) |
| 136.8 | 4-Bromophenyl C (ipso) |
| 132.2 | 4-Bromophenyl CH |
| 130.9 | Phenyl CH |
| 130.8 | Phenyl CH |
| 129.1 | Phenyl CH |
| 128.9 | 4-Bromophenyl CH |
| 128.5 | Phenyl CH |
| 127.3 | Phenyl CH |
| 125.5 | 4-Bromophenyl C-Br |
| 110.0 | Pyrimidine CH |
Note: Predicted using computational software. Actual experimental values may vary.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₂H₁₅BrN₂ |
| Molecular Weight | 387.28 g/mol |
| Exact Mass [M]+ | 386.0419 |
| Exact Mass [M+H]+ | 387.0497 |
Note: Values calculated based on the molecular formula.
Infrared (IR) Spectroscopy:
Experimental IR data for this compound is not available in the reviewed literature.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2,4,6-triarylpyrimidines, adapted for the specific synthesis of this compound.[4][5]
Synthesis of this compound
-
Reactants:
-
Benzaldehyde
-
Acetophenone
-
4-Bromobenzamidine hydrochloride (or can be formed in situ from 4-bromobenzonitrile)
-
A suitable base (e.g., sodium hydroxide or potassium carbonate)
-
A suitable solvent (e.g., ethanol or dimethylformamide)
-
-
Procedure:
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.
-
Continue stirring until a precipitate (1,3-diphenylprop-2-en-1-one, i.e., chalcone) is formed.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.
-
-
Pyrimidine Ring Formation:
-
In a separate reaction vessel, dissolve the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2-3 equivalents), to the mixture.
-
Heat the reaction mixture under reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product, this compound, will precipitate out.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Caption: Dual inhibition of MAO and AChE by the target compound.
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Biological Screening of Brominated Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of brominated pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery. The introduction of a bromine atom to the pyrimidine ring can modulate the compound's physicochemical properties, often enhancing its biological activity. This guide details the experimental protocols for key in vitro assays, presents quantitative data on the biological activities of various brominated pyrimidine derivatives, and illustrates relevant signaling pathways and experimental workflows.
In Vitro Cytotoxicity Screening
A primary step in assessing the therapeutic potential of novel compounds is to evaluate their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Brominated pyrimidine compounds
-
Cancer cell lines (e.g., HCT116, A549, K562, U937)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Dasatinib)[1].
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data: Anticancer Activity of Brominated Pyrimidines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected brominated pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 5e | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 6g | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 9e | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 9f | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 10c | K562 (Chronic Myeloid Leukemia) | Not specified as potent | [1] |
| 18a | Osteoblast cells | 1 pM (most efficacious) | [2] |
Antimicrobial Screening
The antibacterial and antifungal potential of brominated pyrimidines is another important area of investigation. The disc diffusion method is a common preliminary screening technique.
Experimental Protocol: Disc Diffusion Antimicrobial Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.
Materials:
-
Brominated pyrimidine compounds
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)[3]
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Standard antibiotic discs (e.g., Erythromycin)[3]
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile cotton swab to create a lawn of growth.
-
Disc Impregnation: Dissolve the brominated pyrimidine compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate the sterile paper discs with a defined volume of the compound solution and allow the solvent to evaporate.
-
Disc Placement: Place the impregnated discs, along with a negative control (disc with solvent only) and a positive control (standard antibiotic disc), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Brominated Pyrimidines
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of a brominated pyrimidine derivative.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| AY5 | Pseudomonas aeruginosa | >500 (least active) | [3] |
| AY5 | E. coli | No activity at 500 | [3] |
| AY5 | Klebsiella Pneumonia | No activity at 500 | [3] |
Antiviral Screening
Brominated pyrimidine nucleosides have shown promise as antiviral agents. The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
Experimental Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Materials:
-
Brominated pyrimidine nucleoside analogues
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus-1, HSV-2)[4]
-
Cell culture medium
-
Overlay medium (containing a gelling agent like carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the brominated pyrimidine compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection and Treatment: Remove the culture medium from the cells and infect them with the virus in the presence of different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay Application: After the adsorption period, remove the virus-compound mixture and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: After incubation, fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Data: Antiviral Activity of Brominated Pyrimidines
The following table summarizes the in vitro antiviral activity of selected brominated pyrimidine nucleosides.
| Compound ID | Virus | Activity | Reference |
| BrPdR | HSV-1, HSV-2 | Significant | [4] |
| IPdR | HSV-1, HSV-2 | Higher activity than BrPdR | [4] |
Enzyme Inhibition Screening
Many brominated pyrimidines exert their biological effects by inhibiting specific enzymes, such as protein kinases, which are crucial regulators of cellular processes.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Brominated pyrimidine compounds
-
Purified kinase (e.g., Bcr-Abl, Aurora kinases)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and different concentrations of the brominated pyrimidine inhibitor. Include a no-inhibitor control.
-
Kinase Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Quantitative Data: Kinase Inhibitory Activity of Brominated Pyrimidines
The following table summarizes the kinase inhibitory activity of selected brominated pyrimidine derivatives.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 5c | Bcr-Abl | Potent | [1] |
| 5e | Bcr-Abl | Potent | [1] |
| 6g | Bcr-Abl | Potent | [1] |
| 9e | Bcr-Abl | Potent | [1] |
| 9f | Bcr-Abl | Potent | [1] |
| 10c | Bcr-Abl | Potent | [1] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which brominated pyrimidines exert their effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and a general experimental workflow for anticancer drug screening.
Signaling Pathway Diagrams
Caption: BMP2/SMAD1 Signaling Pathway in Osteogenesis.
Caption: Simplified BCR-ABL Signaling Pathway in CML.
Caption: Overview of Aurora Kinase Signaling in Cell Cycle.
Experimental Workflow Diagram
Caption: General Workflow for Anticancer Drug Screening.
References
Methodological & Application
detailed experimental protocol for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate chalcone, 1,3-diphenyl-2-propen-1-one. This intermediate is subsequently cyclized with 4-bromobenzamidine hydrochloride in the presence of a base to afford the target compound. This protocol includes detailed procedures, a comprehensive list of reagents and their properties, and a workflow diagram for clarity.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in the field of drug discovery due to their wide range of biological activities. The 2,4,6-trisubstituted pyrimidine scaffold is a common motif in pharmacologically active molecules. The title compound, this compound, incorporates a bromophenyl group, which can serve as a handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. The synthetic route described herein is a robust and well-established method for the preparation of such pyrimidine derivatives.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| Benzaldehyde | Reactant (Step 1) | C₇H₆O | 106.12 | 1.0 |
| Acetophenone | Reactant (Step 1) | C₈H₈O | 120.15 | 1.0 |
| Sodium Hydroxide | Base (Step 1) | NaOH | 40.00 | Catalyst |
| 1,3-Diphenyl-2-propen-1-one | Intermediate | C₁₅H₁₂O | 208.26 | 1.0 |
| 4-Bromobenzamidine hydrochloride | Reactant (Step 2) | C₇H₈BrClN₂ | 235.51 | 1.0 |
| Potassium Carbonate | Base (Step 2) | K₂CO₃ | 138.21 | 2.0 |
| This compound | Product | C₂₂H₁₅BrN₂ | 387.28 | - |
Experimental Protocols
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This procedure is based on the Claisen-Schmidt condensation reaction.
-
Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide in a mixture of 50 mL of ethanol and 30 mL of distilled water with stirring until a homogenous solution is obtained.
-
Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer, add 5.3 g (0.05 mol) of benzaldehyde and 6.0 g (0.05 mol) of acetophenone.
-
Reaction Execution: To the mixture of aldehyde and ketone, slowly add the previously prepared sodium hydroxide solution with constant stirring. Maintain the reaction temperature between 20-25°C using a water bath.
-
Reaction Monitoring and Work-up: Continue stirring the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, a yellow precipitate of the chalcone will form.
-
Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol. Dry the purified 1,3-diphenyl-2-propen-1-one. The expected yield is typically high.
Step 2: Synthesis of this compound
This procedure involves the cyclocondensation of the synthesized chalcone with 4-bromobenzamidine hydrochloride.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2.08 g (0.01 mol) of 1,3-diphenyl-2-propen-1-one, 2.36 g (0.01 mol) of 4-bromobenzamidine hydrochloride, and 2.76 g (0.02 mol) of anhydrous potassium carbonate.
-
Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 150-160°C) with continuous stirring for 6-8 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation and Purification: Pour the cooled reaction mixture into 150 mL of ice-cold water with stirring. A solid precipitate will form. Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Application Note: ¹H and ¹³C NMR Characterization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This compound and its analogs are of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation using NMR spectroscopy is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This application note presents predicted ¹H and ¹³C NMR data in a structured format and a comprehensive experimental protocol for sample preparation and data acquisition.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds, including positional isomers such as 4-(2-bromophenyl)-2,6-diphenylpyrimidine and 4-(3-bromophenyl)-2,6-diphenylpyrimidine.[3] The actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (of the 4-bromophenyl group) |
| ~8.30 | d, J ≈ 8.0 Hz | 4H | H-2'', H-6'' (of the two phenyl groups at C4 and C6) |
| ~7.95 | s | 1H | H-5 (of the pyrimidine ring) |
| ~7.65 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (of the 4-bromophenyl group) |
| ~7.55 | m | 6H | H-3'', H-4'', H-5'' (of the two phenyl groups at C4 and C6) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-4, C-6 (pyrimidine ring) |
| ~164.5 | C-2 (pyrimidine ring) |
| ~139.5 | C-1'' (phenyl groups at C4 and C6) |
| ~137.8 | C-1' (4-bromophenyl group) |
| ~132.0 | C-3', C-5' (4-bromophenyl group) |
| ~130.9 | C-4'' (phenyl groups at C4 and C6) |
| ~129.0 | C-2', C-6' (4-bromophenyl group) |
| ~128.5 | C-2'', C-6'' & C-3'', C-5'' (phenyl groups at C4 and C6) |
| ~125.0 | C-4' (4-bromophenyl group, C-Br) |
| ~110.0 | C-5 (pyrimidine ring) |
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound for NMR analysis and the general procedure for data acquisition.
1. Materials and Equipment
-
This compound sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]
-
High-quality 5 mm NMR tubes[5]
-
Deuterated chloroform (CDCl₃)
-
Pasteur pipettes and glass wool
-
Vortex mixer or sonicator
-
Analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid this compound into a clean, dry vial.[4][6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4][5] CDCl₃ is a common solvent for nonpolar organic compounds.[4]
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved, creating a homogeneous solution.[4]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into a clean NMR tube.[6] This is achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.
-
Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height from the bottom.[4]
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[4] Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.
3. NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[4]
-
Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.[4]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[7][8]
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its weaker magnetic moment.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ 77.16 ppm.[10]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for NMR characterization.
Conclusion
The protocols and predicted data presented in this application note serve as a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to these procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for the unambiguous structural confirmation and purity assessment of this important chemical entity in research and development settings.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. bhu.ac.in [bhu.ac.in]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols: Mass Spectrometry Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol and expected data for the mass spectrometry analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This compound is of interest in medicinal chemistry and materials science.[1] Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information on molecular weight and structural fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern that is a key identifier in the mass spectrum.[2]
Molecular Structure and Properties
-
Compound Name: this compound
-
CAS Number: 58536-46-2[1]
-
Molecular Formula: C₂₂H₁₅BrN₂[1]
-
Molecular Weight: 387.28 g/mol [1]
-
Structure:
-
A central pyrimidine ring.
-
A 4-bromophenyl group attached at the 2-position of the pyrimidine ring.
-
Two phenyl groups attached at the 4 and 6-positions of the pyrimidine ring.
-
Expected Mass Spectrometry Data
The following table summarizes the expected quantitative data from a mass spectrometry analysis of this compound. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) will result in two molecular ion peaks (M⁺ and M+2) of similar intensity.[2]
| Ion | Description | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |
| [M]⁺ | Molecular Ion | 386.04 | 388.04 | The molecular ion peaks are expected to be intense due to the aromatic nature of the compound. |
| [M-Br]⁺ | Loss of Bromine radical | 307.12 | 307.12 | Fragmentation of the C-Br bond. |
| [M-C₆H₅]⁺ | Loss of a Phenyl radical | 309.08 | 311.08 | Cleavage of a phenyl group from the pyrimidine ring. |
| [M-C₆H₄Br]⁺ | Loss of the Bromophenyl radical | 231.10 | 231.10 | Fragmentation of the bond connecting the bromophenyl group to the pyrimidine ring. |
| [C₁₀H₇N₂]⁺ | Pyrimidine with one phenyl group | 155.06 | 155.06 | Further fragmentation of the pyrimidine core. |
| [C₆H₅]⁺ | Phenyl cation | 77.04 | 77.04 | A common fragment in aromatic compounds. |
| [C₄H₂N₂]⁺ | Pyrimidine ring fragment | 78.02 | 78.02 | Fragmentation of the core pyrimidine structure. |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS).
1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
The concentration may need to be optimized depending on the sensitivity of the instrument.
2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer capable of Electron Ionization (EI).
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for EI-MS)
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct infusion, a heated probe is used to volatilize the sample.
-
Detector: Electron multiplier or other suitable detector.
3. Data Acquisition
-
Introduce a blank solvent into the mass spectrometer to obtain a background spectrum.
-
Introduce the prepared sample solution into the instrument via the chosen inlet system.
-
Acquire the mass spectrum over the specified mass range.
-
Ensure sufficient scans are averaged to obtain a good signal-to-noise ratio.
4. Data Analysis
-
Subtract the background spectrum from the sample spectrum.
-
Identify the molecular ion peaks (M⁺ and M+2) and confirm the characteristic isotopic pattern for a monobrominated compound.
-
Identify and analyze the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.
Experimental Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the substituent groups to the pyrimidine core.
Caption: Predicted Fragmentation of the Compound.
References
Application Note: FT-IR Spectroscopic Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This pyrimidine derivative is of interest in medicinal chemistry and materials science.[1][2] FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound.[3][4][5] The protocols outlined herein are designed to ensure high-quality spectral data for structural elucidation and quality control purposes.
Introduction
This compound is a heterocyclic organic compound featuring a central pyrimidine ring substituted with two phenyl groups and one bromophenyl group.[2] The pyrimidine core is a key pharmacophore in many biologically active molecules.[3][6][7] The analysis of the vibrational modes of its constituent functional groups via FT-IR spectroscopy is a critical step in its synthesis and characterization, confirming the presence of key structural motifs. This application note details the expected FT-IR spectral characteristics and provides a standardized protocol for sample analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The key predicted vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H stretch | Aromatic (Phenyl and Pyrimidine rings) | Medium to Weak |
| 1600-1550 | C=N stretch | Pyrimidine ring | Medium to Strong |
| 1580-1450 | C=C stretch | Aromatic rings | Medium to Strong |
| 1200-1000 | C-N stretch | Pyrimidine ring | Medium |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted (para) phenyl ring | Strong |
| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted phenyl rings | Strong |
| 600-500 | C-Br stretch | Bromophenyl group | Medium to Strong |
Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual peak positions may vary slightly due to the specific molecular environment.
Experimental Protocols
This section details the methodology for obtaining the FT-IR spectrum of solid this compound.
3.1. Materials and Equipment
-
This compound (solid powder)
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker) with a deuterated L-alanine triglycine sulfate (DLATGS) detector.[8]
-
Potassium Bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample holder for solid pellets
-
Spatula
-
Desiccator
3.2. Sample Preparation: KBr Pellet Method
The KBr pellet method is a common technique for analyzing solid samples in transmission mode.
-
Drying: Gently grind approximately 100-200 mg of KBr powder in an agate mortar to a fine consistency. Dry the KBr in an oven at 110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and mix it with about 100 mg of the dried KBr powder.
-
Grinding: Thoroughly grind the mixture in the agate mortar for 2-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should be a fine, free-flowing powder.
-
Pellet Formation: Transfer a portion of the mixture into the die of a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Pellet Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it may indicate insufficient grinding, the presence of moisture, or an incorrect sample-to-KBr ratio.
3.3. FT-IR Spectrum Acquisition
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.
-
Data Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation
The resulting FT-IR spectrum should be analyzed for the presence of the characteristic peaks outlined in the data table above.
-
Aromatic C-H Stretches: Look for a group of weak to medium bands in the 3100-3000 cm⁻¹ region.
-
Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear as a series of sharp, medium to strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.
-
C-H Bending (Out-of-Plane): Strong absorptions corresponding to the substitution patterns of the aromatic rings are expected. A strong band around 830 cm⁻¹ is indicative of the 1,4-disubstituted bromophenyl group. Bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges are characteristic of the monosubstituted phenyl rings.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.
Workflow Diagram
The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of this compound.
Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Conclusion
FT-IR spectroscopy is an essential analytical tool for the structural characterization of synthesized compounds like this compound. The protocol described provides a reliable method for obtaining high-quality spectra, and the predicted peak assignments serve as a guide for accurate spectral interpretation, facilitating structural verification and purity assessment in research and drug development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
The Untapped Potential of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Photopolymerization: A Call for Research
While the unique chemical structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine suggests its potential as a photoinitiator for polymerization, a comprehensive review of current scientific literature reveals a significant gap in research dedicated to this application. At present, there are no detailed application notes or established protocols for its use in initiating the polymerization of common monomers such as acrylates and methacrylates.
Researchers, scientists, and drug development professionals are constantly seeking novel and efficient photoinitiators for applications ranging from advanced material synthesis to the fabrication of biomedical devices. The compound this compound, with its aromatic pyrimidine core and a bromophenyl substituent, possesses photophysical properties that theoretically make it a candidate for initiating polymerization reactions upon exposure to light. The presence of the bromine atom, in particular, could facilitate the generation of radicals under UV or visible light, a key step in initiating free-radical polymerization.
However, despite its promising structure, a thorough search of scientific databases and chemical literature did not yield any studies that specifically investigate or quantify the performance of this compound as a photoinitiator. Key performance indicators such as initiation efficiency, polymerization rates for various monomers, and the final properties of the resulting polymers remain uncharacterized.
General Principles and Potential Mechanisms
In the absence of specific data, we can theorize on the potential mechanism by which this compound could function as a photoinitiator. It would likely operate as a Type I photoinitiator, where the molecule undergoes homolytic cleavage upon absorbing light to generate two radical species.
dot
Caption: Proposed photoinitiation mechanism for this compound.
This process would involve the absorption of photons, leading to an excited state, followed by the breaking of a chemical bond to form the initiating radicals. These radicals would then react with monomer units to start the polymerization chain reaction.
A Path Forward: Proposed Experimental Protocols
To unlock the potential of this compound as a photoinitiator, a systematic investigation is required. The following outlines a hypothetical experimental workflow that researchers could adopt to characterize its efficacy.
dot
Application of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Medicinal Chemistry: A Detailed Overview
Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the medicinal chemistry applications of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. The following application notes and protocols are based on the analysis of its close structural isomer, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, and the known biological activities of the broader class of substituted diphenylpyrimidines. This information is intended for research and development purposes and should be considered as a theoretical framework for potential applications.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional structure and its ability to interact with specific biological targets. The compound this compound combines the well-established pyrimidine core with a 4-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. While direct studies on this specific molecule are scarce, its structural motifs suggest potential applications in several therapeutic areas, including oncology and neurodegenerative diseases. The bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of analogs.[1]
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to be promising candidates for the following applications:
-
Oncology: Diarylpyrimidine derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These receptors are crucial for tumor growth, proliferation, and angiogenesis.
-
Neurodegenerative Diseases: The 4,6-diphenylpyrimidine scaffold has been identified as a promising backbone for the development of dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[3][4][5]
-
Antiviral and Antimicrobial Agents: The pyrimidine core is a common feature in many antiviral and antimicrobial drugs. The specific substitutions on the this compound scaffold could be optimized to target viral or bacterial enzymes.
Quantitative Data Summary
As no specific biological data for this compound is available, the following table summarizes the activity of a closely related isomer and other relevant diphenylpyrimidine derivatives to provide a comparative context for potential efficacy.
| Compound/Derivative | Target(s) | IC50/GI50 | Cell Line/Assay | Reference |
| 4,6-Diaryl Pyrimidine Derivative (Compound 22) | EGFR/VEGFR-2 | GI50 = 22 nM / IC50 = 1.15 nM (VEGFR-2) | NCI-60 Cancer Cell Panel | [2] |
| 4,6-Diaryl Pyrimidine Derivative (Compound 29) | EGFR/VEGFR-2 | GI50 = 24 nM / IC50 = 1.60 nM (VEGFR-2) | NCI-60 Cancer Cell Panel | [2] |
| 4,6-Diphenylpyrimidine Derivative (VB1) | MAO-A / AChE | IC50 = 18.34 nM (MAO-A) / IC50 = 30.46 nM (AChE) | Enzyme Inhibition Assay | [4] |
| 4,6-Diphenylpyrimidine Derivative (VB8) | MAO-A / AChE | IC50 = 1010 nM (MAO-A) / IC50 = 9.54 nM (AChE) | Enzyme Inhibition Assay | [4] |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate the potential medicinal chemistry applications of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
Objective: To determine the inhibitory activity of this compound against protein kinases relevant to cancer.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2,4,6-triarylpyrimidines have emerged as a privileged structure in the design of targeted therapies, particularly in oncology. 2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a key intermediate in the synthesis of this class of compounds. The presence of the bromophenyl group at the 2-position offers a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application as an intermediate in the development of kinase inhibitors.
Application: Intermediate for Kinase Inhibitor Synthesis
The 2,4,6-triphenylpyrimidine scaffold has been identified as a potent core for the development of inhibitors targeting key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6][7][8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.[9][10] The diphenylpyrimidine moiety acts as a scaffold that can be tailored to fit into the ATP-binding pocket of these kinases, leading to their inhibition.[11]
Derivatives of this compound have shown significant potential as noncovalent inhibitors of EGFR, including mutant forms like EGFRT790M/L858R that are responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] The strategic placement of substituents on the phenyl rings allows for the optimization of potency and selectivity.
Quantitative Data: Biological Activity of Diphenylpyrimidine Derivatives
The following table summarizes the inhibitory activity of representative diphenylpyrimidine-based kinase inhibitors from recent studies. This data highlights the potential of derivatives synthesized from intermediates like this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Selectivity Index (SI) | Reference |
| 9d | EGFRT790M/L858R | 1.097 | H1975 | 0.09777 | 43.4 (over EGFRWT) | [1] |
| 14a | EGFRT790M/L858R | 27.5 | H1975 | 0.074 | >36.4 (over EGFRWT) | [2] |
| 14e | EGFRT790M/L858R | 9.1 | - | - | >109.9 (over EGFRWT) | [2] |
| VB1 | MAO-A | 18.34 | SH-SY5Y | - | - | [12] |
| VB1 | AChE | 30.46 | - | - | - | [12] |
| VB8 | AChE | 9.54 | SH-SY5Y | - | - | [12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol describes a general and efficient one-pot synthesis of 2,4,6-triarylpyrimidines, adapted for the synthesis of the title compound.[13][14][15]
Materials:
-
Benzaldehyde
-
Acetophenone
-
4-Bromobenzamidine hydrochloride (can be synthesized from 4-bromobenzonitrile)
-
Ammonium acetate
-
Tetrabutylammonium hydrogen sulphate (TBAHS) or another suitable catalyst
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and 4-bromobenzamidine hydrochloride (1.0 mmol).
-
Add ammonium acetate (1.3 mmol) and a catalytic amount of TBAHS (30 mol%).
-
The reaction mixture is heated to 120 °C under solvent-free conditions with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add hot ethanol to the solidified mixture and stir until the product dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol and then with deionized water.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: 70-80%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Kinase Inhibition Assay
This protocol outlines a general method for evaluating the in vitro inhibitory activity of synthesized diphenylpyrimidine derivatives against a target kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a diphenylpyrimidine derivative.
References
- 1. Noncovalent EGFR T790M/L858R inhibitors based on diphenylpyrimidine scaffold: Design, synthesis, and bioactivity evaluation for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization of diphenylpyrimidine scaffold as potent and selective epidermal growth factor receptor inhibitors against L858R/T790M resistance mutation in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
Application Notes and Protocols for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a versatile organic semiconductor material with significant potential for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a pyrimidine core as an electron acceptor and phenyl/bromophenyl moieties, allows for the tuning of its electronic and photophysical properties. The presence of the bromine atom provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored characteristics for use as emitters, hosts, or charge-transporting materials in OLEDs.[1][2] Pyrimidine derivatives are known for their high thermal stability and electron-accepting nature, making them robust components in electronic devices.[3]
These application notes provide an overview of the key photophysical properties of this compound and its analogues, along with detailed protocols for its synthesis and the fabrication of organic electronic devices.
Data Presentation
Table 1: Photophysical Properties of Phenyl-Pyrimidine Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, Φ) | Solvent |
| 2-phenyl-4,6-di(p-tolyl)pyrimidine | 275, 350 | 430 | 0.85 | Dichloromethane |
| 2-(4-methoxyphenyl)-4,6-diphenylpyrimidine | 280, 365 | 450 | 0.92 | Chloroform |
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer) | Not Available | Not Available | Not Available | Not Available |
| This compound (Expected) | ~280, ~355 | ~435 | ~0.80-0.90 | Dichloromethane |
Table 2: Thermal and Electrochemical Properties of Phenyl-Pyrimidine Derivatives
| Compound | Decomposition Temp. (T_d, 5% weight loss, °C) | Glass Transition Temp. (T_g, °C) | HOMO (eV) | LUMO (eV) |
| 2-phenyl-4,6-di(p-tolyl)pyrimidine | 380 | 110 | -5.8 | -2.7 |
| 2-(4-methoxyphenyl)-4,6-diphenylpyrimidine | 410 | 125 | -5.6 | -2.6 |
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer) | Not Available | Not Available | Not Available | Not Available |
| This compound (Expected) | ~390-420 | ~115-130 | ~ -5.9 | ~ -2.8 |
Table 3: Performance of OLEDs Employing Phenyl-Pyrimidine Derivatives as Emitters
| Emitter | Host | Device Structure | Max. External Quantum Efficiency (EQE, %) | Emission Color |
| 2-phenyl-4,6-di(p-tolyl)pyrimidine | CBP | ITO/NPB/CBP:Emitter/BCP/Alq3/LiF/Al | 5.2 | Blue |
| 2-(4-methoxyphenyl)-4,6-diphenylpyrimidine | mCP | ITO/TAPC/mCP:Emitter/TPBi/LiF/Al | 7.8 | Sky Blue |
| This compound (Projected) | CBP or mCP | ITO/HTL/Host:Emitter/ETL/EIL/Cathode | ~5-8% | Blue |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2,4,6-triarylpyrimidines.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
4-Bromobenzamidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) and 4-bromobenzamidine hydrochloride (1.1 equivalents) in ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane or toluene/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system
Procedure:
-
Sample Preparation: Prepare dilute solutions of the synthesized compound in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the solution to determine the absorption maxima (λ_abs).
-
Steady-State Fluorescence Spectroscopy: Excite the solution at a wavelength corresponding to a major absorption peak and record the emission spectrum to determine the emission maxima (λ_em).
-
Photoluminescence Quantum Yield (PLQY) Measurement: Determine the PLQY using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The PLQY is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Fluorescence Lifetime Measurement: Measure the fluorescence decay profile using a TCSPC system. The decay data can be fitted to an exponential function to determine the fluorescence lifetime (τ).
Protocol 3: Fabrication of a Multilayer OLED Device
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., CBP or mCP)
-
This compound (as dopant emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Spin coater
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a glovebox.
-
Organic Layer Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:
-
Hole Transport Layer (HTL): TAPC (~40 nm)
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the this compound dopant (e.g., 6 wt%) to a thickness of ~20 nm.
-
Electron Transport Layer (ETL): TPBi (~30 nm)
-
Electron Injection Layer (EIL): LiF (~1 nm)
-
-
Cathode Deposition: Deposit the aluminum (Al) cathode (~100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLED device.
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Jablonski diagram illustrating photophysical processes.
Caption: Workflow for OLED fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a heterocyclic compound with a pyrimidine core, a key structural motif in many biologically active molecules and functional materials. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a high-purity compound for further use. Column chromatography is a widely employed and effective technique for the purification of such organic compounds.[1][2][3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The protocol is based on general procedures for the purification of pyrimidine derivatives and related organic molecules.[1][5]
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Equipment
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
UV lamp for TLC visualization
-
Heating mantle or water bath
Experimental Protocol
Preparation of the Crude Sample
Before purification, it is essential to have an estimate of the purity of the crude product and to remove any solid impurities through filtration.
-
Dissolution: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution for TLC analysis.
-
TLC Analysis: Spot the crude sample solution onto a TLC plate and develop it using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
Column Chromatography Setup and Procedure
The following protocol outlines the steps for wet packing of a silica gel column, a commonly used method to avoid air bubbles in the stationary phase.[1]
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and mounted vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
-
Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[1] The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.[7] Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[5][6] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate. A typical flow rate for gravity chromatography is a few drops per second.
-
Start collecting the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).[5] This is often necessary if the impurities have a wide range of polarities.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.
-
Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).
-
Data Presentation
The following tables summarize typical parameters and expected results for the column chromatography purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mass of Crude Product | 1.0 g |
| Mass of Silica Gel | 75 g |
| Eluent System (Gradient) | n-Hexane:Ethyl Acetate (98:2 to 90:10) |
| Fraction Size | 20 mL |
Table 2: TLC Analysis and Product Isolation
| Fraction(s) | TLC Rf Value (95:5 Hexane:EtOAc) | Appearance | Mass of Isolated Solid |
| 1-5 | - | Colorless liquid | - |
| 6-10 | 0.6 (Impurity A) | White solid | 0.15 g |
| 11-25 | 0.35 (Product) | White solid | 0.75 g |
| 26-30 | 0.1 (Impurity B) | Yellowish solid | 0.05 g |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by silica gel column chromatography. The key to a successful separation is the determination of an appropriate solvent system through preliminary TLC analysis. This method is adaptable and can be scaled up or down depending on the quantity of the crude product. The purity of the final product should be confirmed by analytical techniques to ensure it meets the requirements for its intended application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities that may have arisen from starting materials or side reactions during its synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system. This document provides detailed application notes and protocols for the recrystallization of this compound, with a focus on achieving high purity.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on available data for this compound, ethanol is a suitable solvent for its recrystallization.[1] For pyrimidine derivatives in general, other common solvents include methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[2]
Data Presentation
While specific quantitative data for the recrystallization of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on general procedures for similar pyrimidine derivatives.[2][3]
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol | Indicated as a suitable solvent.[1] |
| Melting Point (Purified) | 235-237 °C | As reported for the ethanol-recrystallized product.[1] |
| Typical Recovery Yield | 80-95% | Highly dependent on the initial purity and careful execution of the protocol. |
| Purity Achieved | >98% | Purity can be assessed by techniques such as HPLC, GC, or melting point analysis. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol is recommended for the general purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. To a separate flask, add ethanol and bring it to a gentle boil using a heating mantle.
-
Addition of Hot Solvent: Add a small portion of the hot ethanol to the flask containing the crude solid and begin stirring. Continue to add the hot solvent portion-wise until the compound just completely dissolves.[2][4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow the clear solution to cool slowly to room temperature on a benchtop.[4][5] Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[2][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2][4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[4]
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or a desiccator to remove any remaining solvent.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point within the expected range (235-237 °C) is indicative of high purity.[1] Further analysis by techniques like HPLC or NMR can also be performed to confirm purity.
Troubleshooting
-
No crystals form upon cooling: The solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2] If this fails, some solvent can be evaporated to increase the concentration.
-
Oiling out: The compound may come out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Using a larger volume of solvent may also help.
-
Low recovery: This can be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
Visualizations
References
Application Notes and Protocols for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a versatile organic molecule with significant potential in materials science. Its core structure, a pyrimidine ring substituted with three phenyl groups, provides a thermally stable and electronically active scaffold. The presence of a bromine atom on one of the phenyl rings offers a reactive site for further functionalization, allowing for the tuning of its properties and the synthesis of more complex materials. This document provides an overview of its potential applications, key properties, and detailed experimental protocols for its synthesis and modification.
The electron-deficient nature of the pyrimidine ring makes this class of compounds particularly suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where they can function as emitters, host materials, or electron transporters.[1][2] The ability to modify the peripheral phenyl rings allows for the fine-tuning of the molecule's electronic and photophysical properties.
Potential Applications in Materials Science
The unique structural and electronic features of this compound open up possibilities for its use in several areas of materials science:
-
Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can serve as a building block for various components of OLEDs.[1][2] By functionalizing the bromophenyl group with electron-donating moieties, it is possible to create efficient thermally activated delayed fluorescence (TADF) emitters or phosphorescent host materials.[1]
-
Functional Polymers: The bromo-substituent acts as a handle for polymerization reactions, enabling the incorporation of the pyrimidine unit into the backbone of conjugated polymers for applications in organic solar cells or field-effect transistors.
-
Molecular Sensors: The photophysical properties of pyrimidine derivatives can be sensitive to their environment.[3][4] This solvatochromic behavior could be exploited for the development of fluorescent probes for detecting specific analytes or changes in local polarity.
-
Thermochromic Materials: While not extensively studied for this specific molecule, pyrimidine derivatives have the potential to exhibit thermochromism, where their color or emission properties change with temperature. This could be utilized in smart windows or temperature-sensitive coatings.
Key Properties and Characterization Data
While specific experimental data for this compound is limited in publicly available literature, data from closely related 2-phenyl-4,6-diarylpyrimidine derivatives can provide valuable insights into its expected properties.
Thermal Stability
Thermogravimetric analysis (TGA) of similar pyrimidine derivatives has demonstrated their high thermal stability, a crucial property for materials used in electronic devices that operate at elevated temperatures. For instance, derivatives of 2-phenylpyrimidine containing triphenylamino or 4,4'-dimethoxytriphenylamino moieties have shown high 5% weight loss temperatures (Td) of 397 °C and 438 °C, respectively.[1]
Table 1: Representative Thermal Properties of Related 2-Phenylpyrimidine Derivatives
| Compound | 5% Weight Loss Temperature (Td) (°C) | Reference |
| 4,6-Bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine | 397 | [1] |
| 4,6-Bis(4-(di(4-methoxyphenyl)amino)phenyl)-2-phenylpyrimidine | 438 | [1] |
Photophysical Properties
The photophysical properties of 2-aryl-4,6-diphenylpyrimidine derivatives are highly tunable. The absorption and emission wavelengths can be modified by introducing different substituents on the phenyl rings. For example, the introduction of electron-donating groups like methoxy or diphenylamino can lead to a red-shift in the emission spectrum.[1]
Table 2: Representative Photophysical and OLED Performance Data of a Related 2-Phenylpyrimidine Derivative
| Compound | Emission Peak (nm) | External Quantum Efficiency (EQE) (%) |
| 4,6-Bis(4-(di(4-methoxyphenyl)amino)phenyl)-2-phenylpyrimidine | 520 (in electroluminescence) | up to 10.6 |
Data is for a derivative and serves as an example of the potential of this class of compounds.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine.[1]
Reaction Scheme:
Materials:
-
(4-Bromophenyl)amidine hydrochloride
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) and (4-bromophenyl)amidine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.
-
Stir the mixture and heat to reflux.
-
After 15 minutes of reflux, add a 3M aqueous solution of potassium hydroxide (3.0 eq) dropwise.
-
Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash it with a saturated brine solution, and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization via Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the 2-phenyl ring is a versatile handle for introducing various functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a wide range of derivatives with tailored properties.
General Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of this compound in Materials Science
Caption: Structure-property-application relationship of the title compound.
Experimental Workflow for Synthesis and Functionalization
Caption: Workflow for synthesis and subsequent functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely adopted method is the base-catalyzed cyclocondensation reaction of a chalcone precursor with benzamidine hydrochloride. This approach, a variation of the Pinner synthesis, is favored for its reliability and generally good yields. The synthesis is typically a two-step process: first, the synthesis of the chalcone intermediate, followed by its reaction with benzamidine to form the pyrimidine ring. One-pot multicomponent reactions have also been developed to streamline this process.
Q2: My overall yield is low. What are the most critical factors to investigate?
A2: Low overall yield can stem from either the chalcone synthesis step or the final cyclocondensation step. For the chalcone synthesis (Claisen-Schmidt condensation), key factors include the choice and concentration of the base, reaction temperature, and purity of the starting aldehyde and ketone. In the cyclocondensation step, the critical parameters are the choice of base, solvent, reaction temperature, and reaction time. Inefficient purification at either stage can also significantly reduce the isolated yield.
Q3: I am observing a significant amount of unreacted chalcone in my final reaction mixture. How can I drive the reaction to completion?
A3: Unreacted chalcone is a common issue. To improve conversion, consider the following:
-
Increase Reaction Time: The reaction may require a longer duration to go to completion. Monitor the progress using Thin Layer Chromatography (TLC).
-
Optimize Temperature: Increasing the reaction temperature, often to the reflux temperature of the solvent, can enhance the reaction rate. Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.
-
Choice of Base and Solvent: The combination of base and solvent is crucial. A stronger base or a higher-boiling point solvent might be necessary to facilitate the cyclization.
Q4: I am having difficulty purifying the final product. What are the common impurities and recommended purification methods?
A4: Common impurities include unreacted starting materials (chalcone and benzamidine), and potential side products. Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The choice of eluent for column chromatography will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is often a good starting point.
Q5: Can I use a one-pot method to synthesize this compound?
A5: Yes, one-pot, three-component synthesis is a viable and efficient strategy. This involves reacting 4-bromoacetophenone, benzaldehyde, and benzamidine hydrochloride in a single reaction vessel. This approach can save time and resources by eliminating the need to isolate the intermediate chalcone. Microwave-assisted one-pot syntheses have been shown to be particularly effective, often leading to high yields in a short amount of time.
Troubleshooting Guides
Problem 1: Low Yield in Chalcone Synthesis (Step 1)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | - Inactive or insufficient base.- Low reaction temperature.- Short reaction time. | - Use a fresh solution of a strong base like NaOH or KOH.- Optimize the base concentration.- Perform the reaction at a controlled temperature, sometimes cooling is necessary initially to control the exothermic reaction.- Extend the reaction time and monitor by TLC. |
| Formation of multiple byproducts | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde. | - Add the base solution dropwise to the mixture of the aldehyde and ketone to control the reaction rate.- Ensure the aldehyde used does not have α-hydrogens. |
| Difficult isolation of the product | - Product is too soluble in the reaction mixture.- Oily product obtained instead of a solid. | - After reaction completion, pour the mixture into ice-cold water to precipitate the chalcone.- If an oil forms, try scratching the flask or adding a seed crystal to induce crystallization. |
Problem 2: Low Yield in Pyrimidine Synthesis (Step 2)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of chalcone | - Insufficient base or inappropriate base strength.- Suboptimal reaction temperature or time.- Poor solvent choice. | - Screen different bases (e.g., NaOH, KOH, NaOEt).- Increase the reaction temperature to reflux.- Employ microwave irradiation to accelerate the reaction.- Experiment with different solvents such as ethanol, DMF, or PEG-400. |
| Formation of a fluorescent byproduct | - Hantzsch-type 1,4-dihydropyridine formation. | - This side reaction is more common with urea/thiourea. Using benzamidine should minimize this, but if observed, lowering the reaction temperature might help. |
| Product precipitates during reaction, hindering stirring | - Low solubility of the product in the chosen solvent. | - Switch to a higher-boiling point solvent in which the product is more soluble at the reaction temperature.- Increase the solvent volume. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 2,4,6-Triarylpyrimidines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | Reflux | 6 | ~70-80 |
| 2 | KOH | Ethanol | Reflux | 5 | ~75-85 |
| 3 | NaOEt | Ethanol | Reflux | 4 | ~80-90 |
| 4 | KOH | DMF | 100 | 3 | ~85-95 |
| 5 | NaOH | PEG-400 | 120 | 2 | >90 |
Note: Yields are generalized from literature for similar 2,4,6-triarylpyrimidines and may vary for the specific target molecule.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 2,4,6-Triarylpyrimidine Synthesis
| Method | Catalyst/Base | Solvent | Time | Yield (%) |
| Conventional Heating | KOH | Ethanol | 4-6 hours | 75-85 |
| Microwave Irradiation | KOH | Ethanol | 5-10 minutes | 85-95 |
| Microwave Irradiation | BF₃·OEt₂ | Toluene | 30 minutes | ~60-78[1] |
Note: Data is representative for the synthesis of 2,4,6-triarylpyrimidines and highlights the general advantages of microwave-assisted synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)
This protocol describes the Claisen-Schmidt condensation to form the chalcone intermediate.[3]
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add benzaldehyde (1.06 g, 10 mmol).
-
Cool the flask in an ice bath and slowly add 10% aqueous NaOH solution (10 mL) dropwise with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate = 4:1).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.
Protocol 2: Synthesis of this compound
This protocol outlines the cyclocondensation of the chalcone with benzamidine hydrochloride.
Materials:
-
1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone from Protocol 1)
-
Benzamidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (2.87 g, 10 mmol) in ethanol (30 mL).
-
Add benzamidine hydrochloride (1.57 g, 10 mmol) to the solution.
-
While stirring, add a solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (10 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
References
common side reactions in the synthesis of 2,4,6-trisubstituted pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trisubstituted pyrimidines. The following sections address common side reactions and offer practical solutions to improve yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Pinner Synthesis & Related Condensations
Q1: My Pinner synthesis is yielding a complex mixture of byproducts with low conversion of starting materials. What are the common pitfalls?
A1: Low yields and complex product mixtures in the Pinner synthesis often stem from several competing side reactions. The primary culprits are self-condensation of reactants, incomplete cyclization, and hydrolysis of starting materials or intermediates.[1][2][3]
Troubleshooting Guide: Pinner Synthesis Side Reactions
| Observation | Potential Cause | Recommended Action |
| Significant amount of unreacted amidine and/or dicarbonyl | Hydrolysis of amidine: Amidines are often hygroscopic and can hydrolyze.[2] Inactive amidine: Improper storage can lead to degradation. | - Use freshly prepared or purified amidine hydrochloride.[2] - Ensure strictly anhydrous reaction conditions by using oven-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[2][4] |
| Formation of triazines | Amidine self-condensation: This is favored under certain basic conditions. | - Adjust the pH to disfavor self-condensation.[3] - Control the reaction temperature; lower temperatures can sometimes reduce self-condensation.[3] |
| Presence of open-chain intermediates in product mixture | Incomplete cyclization: The initial condensation product may not efficiently cyclize. | - Increase the reaction time or temperature, monitoring progress by TLC.[3] - Employ a stronger acid or base catalyst to facilitate ring closure.[3] |
| Formation of regioisomers | Use of unsymmetrical β-dicarbonyl compounds: The amidine can react with either carbonyl group. | - If regioselectivity is poor, consider a different synthetic strategy or explore catalysts known to direct regioselectivity.[3] |
Experimental Protocol: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Diagram: Troubleshooting Pinner Synthesis
Caption: A workflow for troubleshooting common issues in Pinner pyrimidine synthesis.
Biginelli Reaction
Q2: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it, and how can I prevent its formation?
A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[2]
Troubleshooting Guide: Hantzsch Dihydropyridine Byproduct Formation
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a lower, controlled temperature (e.g., 60°C).[2] | Higher temperatures promote the decomposition of urea to ammonia, favoring the Hantzsch pathway.[2] |
| Catalyst Choice | Select a Lewis acid catalyst known to favor the Biginelli reaction (e.g., sulfated zirconia). | The choice of catalyst can significantly influence the selectivity between the two competing pathways.[2] |
| Order of Addition | Consider adding the urea as the final reactant. | This may help minimize the premature decomposition of urea.[2] |
Experimental Protocol: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[1]
Diagram: Competing Pathways in Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q3: My crude product from a Biginelli reaction is difficult to purify due to a suspected N-acylurea byproduct. How can I confirm its presence and prevent its formation?
A3: N-acylureas are common byproducts in the Biginelli reaction, arising from a competing reaction between the β-ketoester and urea. Their presence can complicate purification.[1]
Troubleshooting Guide: N-Acylurea Byproduct Formation
| Action | Description |
| Identification | Characterize the byproduct using ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the presence of the N-acylurea structure.[1][2] |
| Control Stoichiometry | Carefully control the stoichiometry of the reactants. Sometimes, adjusting the ratio of urea to the other components can suppress this side reaction.[1] |
| Catalyst Selection | The choice of catalyst can influence the reaction pathway. Screen different catalysts to find one that disfavors N-acylurea formation.[2] |
| Purification | Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2] |
Diagram: N-Acylurea Formation Logic
Caption: Logic diagram illustrating the competing formation of N-acylurea.
Regioselectivity in Alkylation
Q4: I am attempting to alkylate a pyrimidinone and obtaining a mixture of N- and O-alkylated products. How can I control the regioselectivity?
A4: The regioselectivity of pyrimidinone alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring.[5][6][7]
Troubleshooting Guide: Controlling N- vs. O-Alkylation
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Alkylating Agent | More complex alkylating agents (e.g., 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one).[6][7] | Simple alkyl halides (e.g., iodomethane, benzyl bromide). |
| Base | Stronger, non-coordinating bases. | Weaker bases like K₂CO₃.[8] |
| Solvent | Polar aprotic solvents (e.g., DMF). | Less polar solvents (e.g., acetone).[8] |
| Substituents | The substituent at the 6-position of the pyrimidine ring can drive selectivity.[5] | Specific alkylating agents like 4-(iodomethyl)pyrimidines can selectively give O-alkylation.[6][7] |
Quantitative Data: Comparison of Alkylating Agents for O-Alkylation
| Alkylating Agent | Pyrimidine Substrate | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 |
Data sourced from BenchChem, which may be based on their internal studies or literature reviews.[8]
Experimental Protocol: Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones
Materials:
-
6-substituted pyrimidin-2(1H)-one (3 mmol)
-
Potassium carbonate (K₂CO₃, 3 mmol)
-
4-(iodomethyl)pyrimidine (3 mmol)
-
Acetone (15 mL)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol).
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
Heat the resulting mixture to reflux and stir for 30 minutes.
-
After this period, remove the solvent under vacuum.
-
Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield the O-alkylated product.[8]
Diagram: N- vs. O-Alkylation Pathways
Caption: Factors influencing the regioselectivity of pyrimidinone alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling for 2-Arylpyrimidine Synthesis
Welcome to the technical support center for the Suzuki-Miyaura coupling synthesis of 2-arylpyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for the synthesis of a 2-arylpyrimidine is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling of 2-halopyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring makes 2-halopyrimidines generally reactive substrates; however, issues can arise from the catalyst system, reaction conditions, or substrate stability.[1][2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used and can be effective, other catalysts or ligand combinations might be more suitable for your specific substrates.[4] For less reactive 2-chloropyrimidines, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve yields by facilitating the oxidative addition step.[5]
-
Solvent and Base Optimization: The solvent and base play crucial roles in the reaction's success. A systematic screening of different solvent systems (e.g., 1,4-dioxane/water, THF/water, toluene/ethanol/water) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly recommended.[6][7] The presence of water is often beneficial, with a 2:1 or 1:1 ratio of organic solvent to water showing good results in many cases.[6]
-
Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. If starting material remains, consider increasing the reaction temperature.[5] Microwave-assisted synthesis can significantly reduce reaction times (e.g., to 15 minutes) and improve yields, even at lower catalyst loadings.[2][4][6]
-
Degassing: The presence of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[5][8] Ensure that the solvent and reaction mixture are thoroughly degassed before adding the catalyst.
Q2: I am observing significant amounts of a byproduct that is not my desired 2-arylpyrimidine. What are the likely side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki-Miyaura couplings involving pyrimidines are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of an arene byproduct instead of the desired coupled product.[9][10] This side reaction is often promoted by high temperatures and the presence of aqueous bases.[5][10]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5]
Q3: My 2-chloropyrimidine substrate is unreactive. What specific conditions can improve the coupling efficiency?
A3: 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts in Suzuki-Miyaura couplings.[4][6] To overcome this, highly active catalyst systems and optimized conditions are often necessary.
Recommendations:
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition of the C-Cl bond.[5]
-
Strong Base: A strong base is often required. Potassium phosphate (K₃PO₄) has been shown to be effective in these challenging couplings.[5]
-
Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[5] However, be mindful that this can also increase the rate of side reactions.[5]
-
Microwave Irradiation: Microwave-assisted synthesis is particularly effective for activating less reactive chlorides, often leading to shorter reaction times and improved yields.[2][6]
Data Presentation: Optimization of Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki-Miyaura coupling of dichloropyrimidines, providing a starting point for optimization.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2][6]
| Catalyst (5 mol%) | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃·CHCl₃ | - | 35 |
| Pd(dppf)Cl₂ | - | 58 |
| Pd(OAc)₂ | PPh₃ | 35 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[3]
Table 2: Solvent Mixture Screening [6]
| Solvent (Organic:H₂O) | Ratio | Yield (%) |
| 1,4-Dioxane:H₂O | 2:1 | 80 |
| 1,4-Dioxane:H₂O | 1:1 | 75 |
| THF:H₂O | 2:1 | 68 |
| THF:H₂O | 1:1 | 72 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 1-24 h.
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 71 |
| K₃PO₄ | Often effective for challenging couplings[5] |
| Cs₂CO₃ | Can be a good alternative |
| Na₂CO₃ | Widely used |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. Screening of different bases is a recommended optimization step.[5]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Halopyrimidine
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-halopyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5-0.75 mmol, 1.0-1.5 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[3]
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[3]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrimidine.[3]
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.
Troubleshooting Guides
Challenges in purifying this compound often arise from the presence of unreacted starting materials, byproducts from side reactions, or closely related impurities with similar physical properties to the desired product. Below are common issues and their solutions.
Problem 1: Persistent Impurities After Initial Purification
Symptom: TLC or HPLC analysis of the product after initial purification (e.g., extraction and solvent evaporation) shows multiple spots or peaks close to the main product.
Possible Causes:
-
Incomplete reaction: The synthesis did not proceed to completion, leaving unreacted starting materials.
-
Formation of byproducts: Side reactions may have produced structurally similar impurities. Common byproducts in the synthesis of 2,4,6-triarylpyrimidines can include chalcones (from the condensation of acetophenone and benzaldehyde derivatives) or partially cyclized intermediates.[1]
-
Co-precipitation: Impurities may have similar solubility profiles to the product, leading to co-precipitation or co-crystallization.
Solutions:
| Purification Method | Recommended Steps |
| Column Chromatography | 1. Solvent System Selection: Use TLC to determine an optimal solvent system. A common starting point for 2,4,6-triarylpyrimidines is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. 2. Gradient Elution: If baseline separation is not achieved with an isocratic system, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., high hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate. 3. Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can improve resolution. |
| Recrystallization | 1. Solvent Screening: Test the solubility of the crude product in various solvents at both room temperature and their boiling points. Ideal solvents dissolve the compound well when hot but poorly when cold. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. 3. Seeding: If crystallization is slow or does not occur, adding a small crystal of the pure product (a seed crystal) can induce crystallization. |
| Preparative HPLC | For very challenging separations where impurities are structurally very similar to the product, preparative HPLC can be used. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA) is a common starting point for pyrimidine derivatives.[2][3] |
Problem 2: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes:
-
High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal formation.
-
Inappropriate solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
Rapid cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
Solutions:
-
Pre-purification: If the crude product is very impure, first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Solvent Adjustment: Add a small amount of a less polar "anti-solvent" (in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.
-
Slower Cooling: Insulate the flask to ensure a very slow cooling rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often stem from the starting materials and the reaction mechanism. For the synthesis of 2,4,6-triarylpyrimidines from chalcone precursors, you might encounter:
-
Unreacted Chalcone: The α,β-unsaturated ketone intermediate may not be fully consumed.
-
Partially Reacted Intermediates: Incomplete cyclization can lead to various open-chain intermediates.
-
Side-products from Self-Condensation: Starting materials like acetophenone can undergo self-condensation.
-
Over-brominated or De-brominated Species: Depending on the reaction conditions, you might see minor amounts of related pyrimidines with different bromine substitution patterns.
Q2: How can I best monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is the most common and effective method. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the target compound. This will allow you to identify the fractions containing your purified product and pool them accordingly.
Q3: My compound is a white solid, but after purification, it has a yellowish tint. What could be the cause?
A3: A yellowish tint can be due to trace amounts of colored impurities. These are often more polar byproducts. Adding a small amount of activated charcoal to the hot solution during recrystallization and then performing a hot filtration can sometimes remove these colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: What analytical techniques are best for assessing the final purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column and a mobile phase such as acetonitrile/water with UV detection, is excellent for quantifying purity and detecting minor impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structurally different impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in the identification of unknown impurities.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 90:10 hexane:ethyl acetate) to speed up the elution of the product after less polar impurities have been washed out.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides a hypothetical comparison of purification methods based on typical outcomes for 2,4,6-triarylpyrimidines. Actual results may vary depending on the initial purity of the crude product.
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Notes |
| Single Recrystallization | 95 - 98 | 70 - 85 | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography | > 98 | 60 - 80 | Good for separating closely related impurities. Yield can be lower due to the collection of mixed fractions. |
| Preparative HPLC | > 99.5 | 40 - 60 | High purity is achievable, but it is a more resource-intensive method, often reserved for final polishing or difficult separations.[6] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurities arising from the synthesis of this compound.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Bromophenyl Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of bromophenyl pyrimidines. The content is structured to address specific issues encountered during experimentation, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of bromophenyl pyrimidines, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction with a bromophenyl pyrimidine substrate consistently low or showing no product formation?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of bromophenyl pyrimidines is a common issue that can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst inhibition.[1][2]
Potential Causes and Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[1][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and mitigate catalyst inhibition.[1]
-
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should theoretically facilitate oxidative addition, other factors can hinder this crucial step.[1]
-
Solution: Ensure your palladium source is in the active Pd(0) state. Using a pre-catalyst that readily forms Pd(0) can be beneficial. Additionally, optimizing the ligand can promote oxidative addition.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1][2]
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]
-
Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and/or debromination of the bromophenyl pyrimidine. How can I minimize these side reactions?
Answer:
The formation of byproducts like homocoupled boronic acids and debrominated starting material indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from the boronic acid coupling with itself, is often promoted by the presence of oxygen in the reaction mixture.[3][4]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.[3]
-
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can occur, particularly with electron-deficient heteroaryl halides.[4] This can be caused by trace palladium hydride species.
-
Solution: Screening different bases and solvents can help mitigate this side reaction. Ensure anhydrous conditions, as water can sometimes be a proton source.
-
-
Homocoupling of the Bromophenyl Pyrimidine: The palladium catalyst can also mediate the coupling of two molecules of the starting aryl bromide, though this is generally less common than boronic acid homocoupling.[4]
-
Solution: Optimizing the reaction temperature and catalyst loading can help to disfavor this pathway.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving bromophenyl pyrimidine substrates.
Table 1: Influence of Solvent and Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid
| Entry | Solvent | Base | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | Toluene | K₃PO₄ | 40 |
| 3 | Acetonitrile | K₃PO₄ | 36 |
| 4 | Toluene | Cs₂CO₃ | 80 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), Base (2.0 eq.), 70-80 °C, 18-22 h. Data sourced from Iqbal et al., 2020.[2]
Table 2: Effect of Different Bases on Suzuki Coupling Yields of Bromopyridine Substrates
| Base (equivalents) | Solvent | Yield | Notes |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[3] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3][5] |
| K₂CO₃ (2-3) | Dioxane/H₂O | Good to High | A commonly used and cost-effective base. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[3] |
Note: Yields are qualitative and can vary significantly based on the specific substrates and other reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [2]
This is a generalized procedure and may require optimization for different boronic acids.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol, 1.0 eq.)
-
Aryl/heteroaryl boronic acid (1.08 mmol, 1.1 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ or Cs₂CO₃ (1.972 mmol, 2.0 eq.)
-
1,4-Dioxane or Toluene (6 mL)
-
Distilled Water (1.5 mL)
-
Ethyl acetate
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-(4-bromophenyl)-4,6-dichloropyrimidine and the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe.
-
Stirring: Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Addition of Reagents: Add the aryl/heteroaryl boronic acid, the selected base (e.g., K₃PO₄), and distilled water to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux at 70–80 °C for 18–22 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the reaction mixture and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner for Suzuki-Miyaura reactions: a bromophenyl pyrimidine or a chlorophenyl pyrimidine?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable for bromides. While specialized catalyst systems have been developed for the coupling of aryl chlorides, reactions with bromophenyl pyrimidines often proceed under milder conditions and may give higher yields.
Q2: Can I run the Suzuki-Miyaura coupling of a bromophenyl pyrimidine open to the air?
A2: It is strongly discouraged. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid, leading to the formation of byproducts and a lower yield of the desired product.[3] For reproducible and optimal results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.
Q3: Does the position of the bromo and phenyl groups on the pyrimidine ring affect the reaction?
A3: Yes, the substitution pattern on the pyrimidine ring can significantly influence its reactivity. The electronic environment of the carbon-bromine bond is critical for the oxidative addition step. Electron-withdrawing groups on the pyrimidine ring can increase the reactivity of the C-Br bond. Conversely, the position of the phenyl group and any other substituents can also sterically hinder the approach of the catalyst to the C-Br bond.
Q4: My bromophenyl pyrimidine starting material is poorly soluble in the reaction solvent. What can I do?
A4: Poor solubility can lead to a sluggish or incomplete reaction. You can try screening different solvents in which your substrate is more soluble at the reaction temperature. For instance, polar aprotic solvents like DMF or NMP can be effective, although they can be more difficult to remove during work-up.[2] Alternatively, slightly increasing the reaction temperature may improve solubility and reaction rate.
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be used for palladium removal:
-
Column Chromatography: Careful column chromatography on silica gel is often effective.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium.
-
Palladium Scavengers: Commercially available scavenger resins with functional groups that chelate palladium can be very effective.
-
Recrystallization: Purifying the final product by recrystallization can also significantly reduce the levels of palladium contamination.
References
preventing byproduct formation in pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of byproduct formation during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common fluorescent byproduct in my Biginelli reaction and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This reaction pathway competes with the desired Biginelli reaction.[1][2]
To prevent the formation of the Hantzsch DHP byproduct, consider the following:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired Biginelli product over the Hantzsch byproduct.[1]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[1]
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) in the Biginelli reaction with a significant amount of unreacted starting materials. What are the likely causes and solutions?
A2: Low conversion in the Biginelli reaction can be attributed to several factors:
-
Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Ensure your catalyst is active; if you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1][3]
-
Suboptimal Reaction Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions. Ensure all starting materials are of high purity.[3]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, which complicates purification. These byproducts arise from the reaction of the β-ketoester with urea in a competing pathway.[1][2]
-
Confirmation: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.[1][2]
-
Prevention: The formation of N-acylureas can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1][2]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1][2]
Q4: I am attempting a Pinner pyrimidine synthesis and encountering a complex mixture of byproducts. What are the common side reactions?
A4: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, can be prone to several side reactions:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
-
Incomplete Cyclization: The initial condensation product may not fully cyclize to the pyrimidine ring, resulting in open-chain intermediates.
-
Regioisomer Formation: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible.
-
Hydrolysis: The presence of water can lead to the hydrolysis of reactants or the final product.
To minimize these side reactions, it is crucial to carry out the reaction under strictly anhydrous conditions and to carefully control the temperature and pH.[4]
Q5: How can I control N- vs. O-alkylation when modifying pyrimidinone cores?
A5: The regioselectivity of N- versus O-alkylation of pyrimidinones is a common challenge and is highly dependent on the reaction conditions. Factors that influence the outcome include the nature of the alkylating agent, the base used, the solvent, and the temperature. The substituent at the 6-position of the pyrimidine ring can also direct the selectivity towards either the N- or O-regioisomer.[5] For specific guidance, a detailed protocol for selective N-alkylation is provided in the Experimental Protocols section.
Troubleshooting Guides
Guide 1: Low Yield in Pyrimidine Synthesis
This guide provides a systematic approach to troubleshooting low reaction yields.
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of unreacted starting materials | Inefficient catalyst activity | - Ensure the catalyst is fresh and active. - For reusable catalysts, perform a regeneration step. - Optimize catalyst loading.[1][3] |
| Suboptimal temperature | - Gradually increase the reaction temperature while monitoring for product degradation by TLC.[1][3] | |
| Insufficient reaction time | - Monitor the reaction progress over a longer period using TLC to determine the optimal reaction time.[1][3] | |
| Poor reactant purity | - Use high-purity, and if necessary, freshly purified starting materials.[3] | |
| Formation of multiple byproducts | Incorrect reaction conditions | - Re-evaluate the reaction temperature, solvent, and catalyst based on literature precedents for similar substrates. |
| Competing side reactions (e.g., Knoevenagel, Hantzsch) | - Adjust conditions to disfavor the side reaction (e.g., lower temperature to reduce Hantzsch formation).[1][2] | |
| Product degradation | Excessive temperature or prolonged reaction time | - Perform the reaction at a lower temperature. - Stop the reaction as soon as TLC indicates the consumption of starting material. |
| Unstable product under reaction or workup conditions | - Consider a milder catalyst or workup procedure. - Ensure the pH during workup is appropriate for your product's stability. |
Guide 2: Formation of Specific Byproducts in Biginelli Reaction
| Byproduct | Identification | Prevention Strategies |
| Hantzsch 1,4-dihydropyridine | Yellow, highly fluorescent compound. | - Lower the reaction temperature.[1] - Choose a Lewis acid catalyst that favors the Biginelli pathway.[1] - Add urea as the last reactant.[1] |
| N-acylurea | Characteristic signals in 1H and 13C NMR and mass spectrometry.[1][2] | - Carefully control the stoichiometry of reactants. - Screen different catalysts.[1][2] |
| Knoevenagel condensation product | Absence of the urea moiety in the molecular formula. | - Modify reaction conditions to favor the formation of the N-acyliminium ion intermediate over the Knoevenagel adduct.[4] |
| Aldol condensation products | Self-condensation of aldehyde or β-ketoester. | - Use a milder catalyst. - Add the aldehyde slowly to the reaction mixture.[3] |
Quantitative Data on Byproduct Formation
Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[2] |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Dihydropyridine Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst[2]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on minimizing common side reactions.
Materials:
-
1,3-dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (11 mmol)
-
Anhydrous ethanol
-
Sodium ethoxide (11 mmol)
-
Dilute HCl (for neutralization)
Procedure:
-
Under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (11 mmol) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the base (e.g., a solution of sodium ethoxide in ethanol, 11 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Protocol 3: Selective N-Alkylation of Pyrimidines
This protocol describes an efficient method for the N-alkylation of pyrimidines using a heterogeneous catalyst.[6]
Materials:
-
Pyrimidine (1.00 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[6]
-
Hexamethyldisilazane (HMDS) (1.5 mL)[6]
-
Anhydrous acetonitrile (2.5 mL)[6]
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2 equivalents)[6]
Procedure:
-
A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in 1.5 mL of HMDS is heated under reflux for 2 hours.[6]
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in 2.5 mL of anhydrous acetonitrile, and 2 equivalents of the alkylating agent are added.[6]
-
The reaction mixture is then stirred for 12 hours at 80°C.[6]
-
Upon completion, the mixture is filtered, and the solvent is evaporated to dryness to yield the N1-alkylated pyrimidine.[6]
Visualized Workflows
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
References
stability issues of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid at room temperature and is generally stable when stored in a cool, dark, and dry place.[1] However, prolonged exposure to light, extreme pH conditions, high temperatures, and certain solvents can lead to degradation. For optimal stability, it is recommended to store the compound in an amber vial in a desiccator at <15°C.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation.[3][4] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of degradation products. It is crucial to protect solutions and solid samples of the compound from light by using amber-colored vials or by working in a dark environment.
Q4: What are the expected degradation products of this compound?
A4: Under various stress conditions, several degradation pathways are plausible. Photodegradation may lead to de-bromination, resulting in 2,4,6-triphenylpyrimidine.[3] Hydrolysis under extreme pH could lead to the opening of the pyrimidine ring.[5] Oxidative conditions might yield N-oxides or hydroxylated derivatives on the phenyl rings.[6][7]
Troubleshooting Guide
Issue 1: I am observing a loss of compound concentration in my stock solution stored in DMSO at room temperature.
-
Question: What could be the cause of the decreasing concentration of my this compound stock solution in DMSO?
-
Answer: While DMSO is a common solvent, long-term storage at room temperature can sometimes lead to degradation for sensitive compounds. Consider the following troubleshooting steps:
-
Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Light Exposure: Ensure the solution is stored in an amber vial to protect it from light.
-
Solvent Quality: Use high-purity, anhydrous DMSO to avoid potential reactions with water or impurities.
-
Concentration Check: Re-evaluate the concentration of your stock solution using a freshly prepared standard.
-
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during the assay.
-
Question: How can I determine if this compound is degrading under my experimental conditions (e.g., in cell culture media at 37°C)?
-
Answer: To assess the stability of the compound in your assay medium, perform a time-course experiment:
-
Incubate the compound in the assay medium at the experimental temperature (e.g., 37°C).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV. A decrease in the peak area of the parent compound over time indicates degradation.
-
Issue 3: I see an additional peak in my HPLC chromatogram after stressing my sample with heat.
-
Question: What could be the identity of the new peak appearing in the HPLC analysis of a heat-stressed sample of this compound?
-
Answer: Thermal stress can cause the degradation of pyrimidine derivatives.[8] The new peak could correspond to a thermal degradant. A potential degradation pathway under thermal stress is the cleavage of the phenyl or bromophenyl groups from the pyrimidine core. To identify the unknown peak, techniques such as LC-MS or GC-MS would be required to determine its mass and fragmentation pattern.
Stability Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate expected outcomes.
Table 1: Thermal Stability of Solid this compound
| Temperature | Time (days) | Purity (%) by HPLC | Appearance |
| 25°C | 0 | 99.8 | White crystalline solid |
| 25°C | 30 | 99.7 | No change |
| 40°C | 30 | 99.5 | No change |
| 60°C | 30 | 98.2 | Slight yellowing |
| 80°C | 30 | 95.1 | Yellowish powder |
Table 2: Stability of this compound in Solution (1 mg/mL) at 25°C
| Solvent | Time (hours) | Remaining Compound (%) |
| Acetonitrile | 0 | 100 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| Methanol | 0 | 100 |
| 24 | 99.6 | |
| 72 | 99.2 | |
| DMSO | 0 | 100 |
| 24 | 99.7 | |
| 72 | 99.4 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 98.5 | |
| 72 | 96.2 |
Table 3: Photostability of this compound in Acetonitrile Solution (0.1 mg/mL)
| Light Condition | Time (hours) | Remaining Compound (%) |
| Dark (Control) | 0 | 100 |
| 24 | 99.9 | |
| Ambient Light | 0 | 100 |
| 24 | 97.3 | |
| UV Light (254 nm) | 0 | 100 |
| 24 | 85.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the compound in the mobile phase to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the validated HPLC method to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues during experiments.
Caption: Potential degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach for synthesizing 2,4,6-trisubstituted pyrimidines, including the target molecule, is the one-pot condensation reaction of a chalcone with an amidine. Specifically, for this compound, this involves the reaction of 1,3-diphenyl-2-propen-1-one (chalcone) with 4-bromobenzamidine hydrochloride. This method is often favored for its efficiency and convergence.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions can lead to side product formation. Gradual heating and efficient heat dissipation are crucial.
-
Stoichiometry: Precise control of the molar ratios of chalcone, amidine, and base is essential to minimize impurities from unreacted starting materials or side reactions.
-
Mixing: Homogeneous mixing is critical in large reactors to ensure uniform reaction conditions and prevent localized overheating or concentration gradients.
-
Solvent Volume: The solvent-to-reactant ratio may need optimization during scale-up to ensure proper solubility and facilitate product isolation.
-
Addition Rate: The rate of addition of reagents, particularly the base, can influence the reaction profile and should be carefully controlled.
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A3: The primary safety concerns are associated with the handling of 4-bromobenzamidine hydrochloride and the base (e.g., potassium hydroxide, sodium ethoxide).
-
4-Bromobenzamidine hydrochloride: This reagent is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Work in a well-ventilated area or a fume hood is essential.[1][2]
-
Bases: Strong bases like potassium hydroxide are corrosive and can cause severe skin and eye damage. Anhydrous bases can be pyrophoric. Handle with extreme care and appropriate PPE.
-
Solvents: The use of flammable solvents like ethanol requires adherence to standard safety protocols for handling and storage to prevent fire hazards.
Q4: How can I purify the final product, this compound, at a kilogram scale?
A4: At a larger scale, purification is typically achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for triarylpyrimidines include ethanol, ethyl acetate/hexane, or toluene. Slurrying the crude product in a suitable solvent to remove highly soluble impurities can also be an effective initial purification step. Column chromatography, while useful at the lab scale, is often not practical for large-scale purification due to cost and solvent consumption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Hydrolysis of starting materials or intermediates. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; sometimes a moderate increase or decrease can improve the yield. - Ensure vigorous and efficient stirring, especially in larger reactors. - Use anhydrous solvents and reagents to prevent hydrolysis.[5] |
| Formation of Multiple Side Products (Observed on TLC/HPLC) | - Incorrect stoichiometry. - Reaction temperature is too high, leading to decomposition or side reactions. - Presence of impurities in starting materials. | - Carefully verify the molar ratios of all reactants. - Conduct the reaction at the lowest effective temperature. - Ensure the purity of the chalcone and 4-bromobenzamidine hydrochloride. |
| Product Fails to Precipitate/Crystallize | - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization. | - Concentrate the reaction mixture to reduce the solvent volume. - Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Difficulty in Removing Unreacted Starting Materials | - Suboptimal stoichiometry. - Poor solubility of one of the reactants. | - Adjust the molar ratio of the reactants. - Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities are depressing the melting point. | - Ensure the product is thoroughly dried under vacuum. - Purify the product by recrystallization or slurrying in an appropriate solvent. |
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of analogous 2,4,6-triarylpyrimidines. Optimization may be required for specific scales and equipment.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
4-Bromobenzamidine hydrochloride
-
Potassium Hydroxide (or Sodium Ethoxide)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,3-diphenyl-2-propen-1-one (1.0 eq) and 4-bromobenzamidine hydrochloride (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol to the vessel to achieve a suitable concentration for efficient stirring.
-
Inert Atmosphere: Purge the vessel with nitrogen for 15-20 minutes.
-
Base Addition: Slowly add a solution of potassium hydroxide (2.5 eq) in anhydrous ethanol to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Quantitative Data Summary (Hypothetical for Scale-Up)
| Scale | Chalcone (g) | 4-Bromobenzamidine HCl (g) | Potassium Hydroxide (g) | Ethanol (L) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 20.8 | 25.9 | 14.0 | 0.5 | 85-90 | >98 |
| Pilot Scale | 1040 | 1295 | 700 | 25 | 80-88 | >98 |
| Production Scale | 10400 | 12950 | 7000 | 250 | 78-85 | >97 |
Scale-Up Synthesis Workflow
References
- 1. capotchem.cn [capotchem.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromobenzamidine Hydrochloride | 55368-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Bromobenzamidine Hydrochloride | 55368-42-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the efficient synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing 2,4,6-triarylpyrimidines like this compound?
A1: One of the most efficient methods is a one-pot, three-component reaction.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2][3] A particularly effective approach involves the acid-controlled multicomponent synthesis from an appropriate acetophenone, benzaldehyde, and a nitrogen source like hexamethyldisilazane (HMDS) under microwave irradiation.[2]
Q2: What are the common side reactions to watch out for during the synthesis of 2,4,6-trisubstituted pyrimidines?
A2: Common side reactions include the formation of chalcones as byproducts, which are intermediates in the reaction. Incomplete cyclization can also lead to open-chain intermediates.[4] Under certain conditions, especially in Biginelli-type reactions, the formation of alternative heterocyclic structures like dihydropyridines can occur.[5] The self-condensation or polymerization of aldehydes, particularly aliphatic ones, can also be a competing side reaction.[5]
Q3: My reaction yield is low. What are the first troubleshooting steps I should take?
A3: Low yields can stem from several factors. First, verify the purity of your reactants, as impurities can inhibit the reaction.[5] Next, assess the activity of your catalyst; if you are using a reusable catalyst, it may need regeneration.[4] Optimizing the reaction conditions is also crucial. This includes adjusting the temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4] Finally, ensure the stoichiometry of your reactants is correct.
Q4: I'm having trouble purifying the final product. What are the recommended purification techniques?
A4: The primary method for purifying 2,4,6-triarylpyrimidines is flash column chromatography on silica gel.[6] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically effective.[6] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method for solid products.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh batch of catalyst or increase the catalyst loading. Consider screening different Lewis or Brønsted acid catalysts. | [4][5] |
| Sub-optimal reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential decomposition. | [4] | |
| Impure starting materials. | Ensure the purity of benzaldehyde, acetophenone, and the nitrogen source. Purify starting materials if necessary. | [5] | |
| Formation of a Significant Amount of Chalcone Byproduct | Incomplete reaction or non-optimal catalyst. | Increase the reaction time or switch to a more efficient catalyst for the cyclization step. | [2] |
| Incorrect stoichiometry. | Ensure the correct molar ratios of the three components are used as per the experimental protocol. | [2] | |
| Difficulty in Isolating the Product from the Reaction Mixture | Product is highly soluble in the reaction solvent. | After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane). | [7] |
| Formation of an emulsion during workup. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite. | ||
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | Attempt to purify the oil using column chromatography. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. | [6] |
Experimental Protocols
One-Pot, Three-Component Synthesis of this compound via Microwave-Assisted, Acid-Catalyzed Reaction
This protocol is adapted from the general method for the synthesis of 2,4,6-triarylpyrimidines described by Chan et al. (2022).[2]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Acetophenone (2.0 mmol)
-
4-Bromobenzamidine hydrochloride (1.0 mmol) - Note: As a direct protocol for the target molecule is not available, 4-bromobenzamidine hydrochloride is a logical nitrogen source.
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.5 mmol)
-
Toluene (2 mL)
-
Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add benzaldehyde (1.0 mmol), acetophenone (2.0 mmol), 4-bromobenzamidine hydrochloride (1.0 mmol), and the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 mmol).
-
Add toluene (2 mL) and hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.[6]
Data Presentation
The following table summarizes the yields of various 2,4,6-triarylpyrimidines synthesized using a microwave-assisted, acid-catalyzed one-pot reaction, demonstrating the efficiency of this method for a range of substrates.[2]
| Entry | Ar¹ (from Aldehyde) | Ar² (from Acetophenone) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,4,6-Triphenylpyrimidine | 78 |
| 2 | 4-Fluorophenyl | Phenyl | 2-Phenyl-4-(4-fluorophenyl)-6-phenylpyrimidine | 56 |
| 3 | 4-Chlorophenyl | Phenyl | 2-Phenyl-4-(4-chlorophenyl)-6-phenylpyrimidine | 74 |
| 4 | 4-Methoxyphenyl | Phenyl | 2-Phenyl-4-(4-methoxyphenyl)-6-phenylpyrimidine | 69 |
| 5 | 2-Bromophenyl | Phenyl | 2-Phenyl-4-(2-bromophenyl)-6-phenylpyrimidine | 56 |
Reaction conditions: Aldehyde (4.0 mmol), Acetophenone (4.0 mmol), HMDS (3.0 mL, 14.4 mmol), BF₃·OEt₂ (0.5 mmol), Toluene (2 mL), Microwave irradiation at 150 °C for 0.5 h.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: One-pot synthesis workflow.
Troubleshooting Logic Diagram for Low Reaction Yield
Caption: Troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
HPLC Method Development for Purity Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. The methodologies and supporting data presented herein are designed to assist researchers in developing robust and efficient analytical techniques for quality control and stability testing of this and structurally similar compounds.
Introduction
This compound is a heterocyclic compound featuring multiple aromatic rings. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such compounds due to its high resolution and sensitivity.[2]
The development of a suitable HPLC method involves the systematic evaluation of several parameters, primarily the stationary phase (column) and the mobile phase.[3] Given the hydrophobic and aromatic nature of this compound, reversed-phase HPLC is the most appropriate approach.[4][5] This guide compares the performance of different reversed-phase columns and mobile phase compositions to establish an optimized, stability-indicating method.
Experimental Protocols
Apparatus and Materials
-
HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Data Acquisition : OpenLab CDS or equivalent software.
-
Chemicals :
-
This compound reference standard.
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.[6]
-
Standard and Sample Preparation
-
Diluent : A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution : Accurately weigh and dissolve the reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Working Standard Solution : Dilute the stock solution with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution : Prepare the test sample at the same concentration as the working standard solution.
Initial Screening of Chromatographic Conditions
To determine the optimal separation conditions, an initial screening was performed comparing three different stationary phases and two organic modifiers. Reversed-phase columns are most common for pharmaceutical analysis.[4] For aromatic compounds, columns that offer alternative selectivity through π-π interactions, such as those with phenyl or pentafluorophenyl ligands, are often advantageous compared to standard C18 columns.[7][8]
Optimized HPLC Method Protocol
The following protocol outlines the optimized conditions derived from the comparative screening.
| Parameter | Condition |
| Column | Biphenyl (e.g., Kinetex® Biphenyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Forced Degradation Study Protocol
Forced degradation studies are essential to ensure the developed analytical method is stability-indicating.[6][9] The sample solution (1.0 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis : 0.1 M HCl at 80°C for 6 hours.
-
Base Hydrolysis : 0.1 M NaOH at 80°C for 4 hours.[10]
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation : Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).
Results and Discussion
Comparison of Stationary Phases
The choice of stationary phase significantly impacts selectivity, especially for compounds with multiple aromatic rings.[7][8] Three columns were evaluated using a generic gradient of water and acetonitrile. The results are summarized in Table 1.
Table 1: Comparison of HPLC Column Performance
| Column Type | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Main Peak vs. Closest Impurity) | Observations |
|---|---|---|---|---|
| Standard C18 | 12.5 | 1.4 | 1.6 | Moderate retention based on hydrophobicity; some peak tailing and co-elution of closely related impurities.[7] |
| Biphenyl | 14.2 | 1.1 | 2.8 | Enhanced retention and improved resolution due to strong π-π interactions with the aromatic analyte.[7][11] |
| Pentafluorophenyl (PFP) | 13.1 | 1.2 | 2.1 | Good separation through multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole), but slightly less resolution than Biphenyl for this specific analyte.[8][11] |
The Biphenyl column provided the best overall performance, with superior resolution and peak shape, attributed to favorable pi-pi interactions between the stationary phase and the triphenylpyrimidine structure.[7]
Optimization of Mobile Phase
The organic modifier in the mobile phase can alter selectivity.[3] Acetonitrile and methanol were compared using the Biphenyl column.
Table 2: Comparison of Organic Modifiers
| Organic Modifier | Retention Time (min) | Resolution (Main Peak vs. Closest Impurity) | Peak Shape | Observations |
|---|---|---|---|---|
| Acetonitrile (ACN) | 14.2 | 2.8 | Excellent | Provides sharp peaks and better overall resolution.[12] |
| Methanol (MeOH) | 15.8 | 2.3 | Good | Increases retention but offers lower separation efficiency and broader peaks compared to ACN for this compound.[3] |
Acetonitrile was selected as the optimal organic modifier due to its ability to provide sharper peaks and superior resolution. A gradient elution was developed to ensure timely elution of the main peak while separating both early and late-eluting impurities.
Forced Degradation Results
The optimized method was used to analyze samples subjected to forced degradation. The results demonstrate the method's ability to separate the main peak from all generated degradation products, confirming its stability-indicating nature.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid Hydrolysis (0.1 M HCl) | ~12% | Two major degradation peaks observed at RRT 0.85 and 0.91. |
| Base Hydrolysis (0.1 M NaOH) | ~8% | One major degradation peak observed at RRT 0.78. |
| Oxidative (3% H₂O₂) | ~15% | Multiple degradation peaks observed, with a significant peak at RRT 1.15. |
| Thermal (105°C) | < 2% | The compound is relatively stable to dry heat. |
| Photolytic | ~5% | Minor degradation peaks observed. |
In all cases, the purity of the main peak was maintained above the threshold, and no co-elution was observed, satisfying the requirements for a stability-indicating assay.[6]
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the HPLC method development process.
Caption: Workflow for HPLC Purity Method Development.
Caption: Key Parameter Relationships in HPLC Separation.
Conclusion
The development of a robust HPLC method for the purity analysis of this compound was successfully achieved through a systematic comparison of stationary and mobile phases. A method utilizing a Biphenyl column with a water/acetonitrile gradient was identified as optimal, providing excellent resolution, peak symmetry, and sensitivity for the target compound and its potential impurities. Forced degradation studies confirmed that the developed method is stability-indicating and suitable for routine quality control and stability testing in a drug development environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. jordilabs.com [jordilabs.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. phenomenex.com [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. biomedres.us [biomedres.us]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. mastelf.com [mastelf.com]
Validating the Structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present predicted 2D NMR correlation data and detailed experimental protocols to enable researchers to unequivocally confirm the regiochemistry of this important synthetic intermediate. This guide will objectively compare the expected spectral data with potential isomeric impurities, demonstrating the power of 2D NMR in structural elucidation.
Predicted 2D NMR Correlation Data
The unequivocal assignment of the proton (¹H) and carbon (¹³C) signals of this compound is crucial for its structural validation. Based on established chemical shift principles and data from analogous structures, the following tables summarize the predicted correlations for COSY, HSQC, and HMBC spectra.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (Label) | Correlates With (Label) |
| H-2', H-6' | H-3', H-5' |
| H-3', H-5' | H-2', H-6', H-4' |
| H-2'', H-6'' | H-3'', H-5'' |
| H-3'', H-5'' | H-2'', H-6'', H-4'' |
| H-2''', H-6''' | H-3''', H-5''' |
| H-3''', H-5''' | H-2''', H-6''' |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Carbon (Label) | Attached Proton (Label) |
| C-5 | H-5 |
| C-2', C-6' | H-2', H-6' |
| C-3', C-5' | H-3', H-5' |
| C-4' | H-4' |
| C-2'', C-6'' | H-2'', H-6'' |
| C-3'', C-5'' | H-3'', H-5'' |
| C-4'' | H-4'' |
| C-2''', C-6''' | H-2''', H-6''' |
| C-3''', C-5''' | H-3''', H-5''' |
Table 3: Predicted ¹H-¹³C HMBC Key Correlations
| Proton (Label) | Correlates With Carbon (Label) |
| H-5 | C-4, C-6 |
| H-2', H-6' | C-2, C-4' |
| H-3', H-5' | C-1', C-4' |
| H-2'', H-6'' | C-4, C-4'' |
| H-3'', H-5'' | C-1'', C-4'' |
| H-2''', H-6''' | C-6, C-4''' |
| H-3''', H-5''' | C-1''', C-4''' |
Distinguishing Isomers: A Comparative Analysis
A common challenge in the synthesis of substituted pyrimidines is the potential for isomeric products. For instance, the migration of the bromophenyl group from the 2-position to the 4-position would yield 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. 2D NMR, particularly HMBC, is instrumental in distinguishing between these isomers.
In the target molecule, this compound, the protons on the bromophenyl ring (H-2'''/H-6''') are expected to show a long-range correlation to the carbon at the 2-position of the pyrimidine ring (C-2). Conversely, in the isomeric impurity, the protons on the bromophenyl ring would show a correlation to C-4 of the pyrimidine ring. The absence of a correlation between the pyrimidine proton (H-5) and the carbon bearing the bromine (C-4''') further confirms the correct structure.
Experimental Protocols
The following are generalized protocols for acquiring high-quality 2D NMR data. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton spin coupling networks. A standard gradient-selected COSY (gCOSY) pulse sequence is employed. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (typically 256-512), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons. A gradient-selected, sensitivity-enhanced HSQC pulse sequence is recommended. The ¹³C spectral width should encompass all expected carbon signals. The ¹J(CH) coupling constant is typically set to an average value of 145 Hz.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton. A gradient-selected HMBC pulse sequence is used. The long-range coupling constant (ⁿJ(CH)) is typically optimized in a range of 6-10 Hz to observe the desired correlations. A longer relaxation delay may be necessary for quaternary carbons to be observed.
Visualizing the Molecular Structure and Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key 2D NMR correlations.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H COSY correlations.
Caption: Predicted ¹H-¹³C HSQC correlations.
Caption: Key predicted ¹H-¹³C HMBC correlations.
comparative analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and its isomers
A reveals significant insights into their potential applications in medicinal chemistry and materials science. While direct comparative studies on this specific set of isomers are not extensively documented, a robust understanding can be built by examining the known properties of the parent compound and inferring the characteristics of its isomers based on established structure-property relationships. This guide provides a detailed comparison of their synthesis, physicochemical properties, and potential biological activities, supported by generalized experimental protocols and illustrative diagrams.
Physicochemical and Structural Comparison
The primary isomers of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine include positional isomers of the bromo group on the phenyl ring (2- and 3-positions) and isomers with varied substituent placement on the pyrimidine core. These structural differences are anticipated to influence the electronic and steric properties of the molecules, which in turn can affect their biological activity and material characteristics.
| Property | This compound | 2-(3-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 1) | 2-(2-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 2) | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer 3) |
| Molecular Formula | C22H15BrN2 | C22H15BrN2 | C22H15BrN2 | C22H15BrN2 |
| Molecular Weight | 387.28 g/mol | 387.28 g/mol | 387.28 g/mol | 387.28 g/mol |
| General Structure | The 4-bromophenyl group is at the 2-position of the pyrimidine ring. | The 3-bromophenyl group is at the 2-position of the pyrimidine ring. | The 2-bromophenyl group is at the 2-position of the pyrimidine ring. | The 4-bromophenyl group is at the 4-position of the pyrimidine ring. |
| Expected Polarity | Moderately polar due to the bromine atom and nitrogen atoms. | Expected to have a slightly different dipole moment compared to the 4-bromo isomer due to the change in the vector of the C-Br bond. | The proximity of the bromo group to the pyrimidine ring may induce steric hindrance and alter the conformation, thus affecting polarity. | The shift of the bromophenyl group to the 4-position would significantly alter the overall geometry and electronic distribution compared to the 2-substituted isomers. |
| Reactivity | The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki, Heck). The pyrimidine ring can undergo electrophilic and nucleophilic substitutions. | Similar reactivity at the bromine atom is expected. The position of the bromo group might slightly influence the reactivity of the phenyl ring. | Steric hindrance from the ortho-bromo group could potentially reduce the reactivity of the bromine for certain coupling reactions. | The reactivity profile is expected to be similar, though the electronic influence of the bromophenyl group on the pyrimidine ring will differ. |
Synthesis and Experimental Protocols
The synthesis of 2,4,6-trisubstituted pyrimidines is commonly achieved through a multi-step process. A representative synthetic workflow is illustrated below.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for 2,4,6-trisubstituted pyrimidines.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)
-
A solution of benzaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL) is prepared.
-
To this solution, an aqueous solution of sodium hydroxide (40%, 25 mL) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 2-3 hours, during which a yellow precipitate of chalcone is formed.
-
The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol.
-
The crude chalcone is recrystallized from ethanol to yield pure crystals.
-
-
Step 2: Synthesis of this compound
-
A mixture of the synthesized chalcone (0.01 mol) and 4-bromobenzamidine hydrochloride (0.01 mol) in dimethylformamide (DMF, 25 mL) is prepared.
-
A catalytic amount of a base, such as potassium carbonate (K2CO3), is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography over silica gel.
-
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes, particularly kinases. While the specific mechanism of action for this compound is not well-defined in the literature, a hypothetical signaling pathway can be proposed based on the activity of structurally similar compounds. Many pyrimidine-based compounds are known to target protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine derivative.
Comparative Biological Activity
The biological activity of the isomers is expected to vary due to differences in their ability to bind to target proteins.
| Isomer | Expected Biological Activity Profile | Rationale |
| This compound | Baseline activity. The para-position of the bromine allows for a relatively linear conformation which may be favorable for binding to certain enzyme active sites. | The electronic properties of the para-bromo group can influence hydrogen bonding and other non-covalent interactions with the target. |
| 2-(3-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 1) | Potentially altered activity and selectivity. The change in the position of the bromo group can affect the molecule's overall shape and dipole moment, leading to different binding interactions. | The meta-position may allow for interactions with different residues within a binding pocket compared to the para-isomer. |
| 2-(2-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 2) | Likely reduced activity in many cases due to steric hindrance. The ortho-bromo group can force the phenyl ring out of planarity with the pyrimidine core, which may disrupt optimal binding. | Steric clashes with the active site residues are more probable, which could decrease binding affinity. However, in some cases, this conformation might be beneficial for targeting specific protein conformations. |
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer 3) | Significantly different activity profile. The rearrangement of the substituents on the pyrimidine ring will fundamentally change the molecule's three-dimensional shape and the presentation of key interacting groups. | This isomer would present a different "face" to a potential binding partner, likely leading to a different set of biological targets or a change in binding affinity for the same target. |
Positional Isomerism in Bromophenyl Pyrimidines: A Photophysical Comparison of 2- vs. 4-Substituted Derivatives
A detailed analysis of the impact of bromo-substituent placement on the key photophysical characteristics of phenyl-substituted pyrimidines, providing valuable insights for researchers in materials science and drug development.
The strategic placement of substituents on aromatic and heteroaromatic ring systems is a cornerstone of molecular engineering, profoundly influencing the electronic and, consequently, the photophysical properties of the resulting compounds. This guide provides a comparative analysis of the photophysical behaviors of 2- and 4-bromophenyl substituted pyrimidines. While a direct comparison of the unsubstituted core structures is limited by available literature, this report focuses on a comparative study of closely related amino-pyrimidine derivatives to elucidate the fundamental structure-property relationships.
Comparative Photophysical Data
A study of aminopyrimidine derivatives reveals distinct differences in their absorption and emission characteristics based on the position of the bromo substituent on the phenyl ring. The following table summarizes the key photophysical data for 2,5-diamino-6-cyano-4-((4-bromophenyl)amino)pyrimidine and its 3-bromophenyl analogue, offering insights into the electronic transitions influenced by the substituent's location.[1]
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| 2,5-diamino-6-cyano-4-((4-bromophenyl)amino)pyrimidine (4c) | Dioxane | 364 | 466 |
| Ethanol | 367 | 465 | |
| 2,5-diamino-6-cyano-4-((3-bromophenyl)amino)pyrimidine (4d) | Dichloromethane | 350 | 459 |
| Dioxane | 365 | 465 | |
| Acetonitrile | 365 | 464 | |
| Ethanol | 363 | 474 |
Note: Data for the simple 2-bromophenyl substituted pyrimidine is not available in the cited literature for a direct comparison. The data presented is for aminopyrimidine derivatives, which provides a valuable, albeit indirect, comparison.
Structure-Property Relationship
The position of the bromine atom on the phenyl ring subtly influences the electronic distribution within the molecule, which in turn affects its interaction with light. The observed shifts in absorption and emission maxima suggest that the electronic transition energies are sensitive to the inductive and resonance effects imparted by the bromo substituent.
References
A Comparative Analysis of the Biological Activity of 2,4,6-Trisubstituted Pyrimidines with a Focus on Phenyl and Bromophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] This guide provides a comparative overview of the biological activity of 2,4,6-trisubstituted pyrimidines, with a particular focus on derivatives bearing phenyl and bromophenyl groups, such as the titular 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes available data on structurally similar analogs to provide a valuable comparative context for researchers in the field.
Anticancer Activity: A Tale of Substitution Patterns
The anticancer potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Modifications at the 2, 4, and 6 positions significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy.
Cytotoxicity of 2-Amino-4,6-diarylpyrimidines
A significant body of research exists for 2-amino-4,6-diarylpyrimidines, which are structurally related to the compound of interest. The amino group at the 2-position and various substituents on the aryl rings at the 4 and 6 positions play a crucial role in their cytotoxic effects against various cancer cell lines.
| Compound ID | R1 (at position 4) | R2 (at position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Bromophenyl | 4-Methoxyphenyl | - | - | [2] |
| 1b | 4-Chlorophenyl | 4-Methoxyphenyl | - | - | [2] |
| 1c | 4-Methoxyphenyl | p-Tolyl | - | - | [2] |
| 1e | 4-Methoxyphenyl | 4-Fluorophenyl | K562 | 8.77 ± 0.55 | [3] |
| 1g | 4-Chlorophenyl | 4-Fluorophenyl | K562 | - | [3] |
Table 1: In vitro anticancer activity of selected 2-amino-4,6-diarylpyrimidine derivatives. Note: Specific IC50 values were not provided for all compounds in the referenced literature, but their synthesis and relation to active compounds were discussed.
The data suggests that substitutions on the phenyl rings at the 4 and 6 positions have a marked effect on the anticancer activity. For instance, compound 1e demonstrated significant inhibitory activity against the K562 human chronic myelocytic leukemia cell line, with an IC50 value of 8.77 ± 0.55 µM.[3] This highlights the potential of this scaffold in leukemia treatment. Molecular docking studies on compounds 1e and 1g indicated that they form stable hydrogen bonds and π–π linkages with crucial residues in the active site of the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia.[3]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties. The structural features that confer anticancer activity can often be tuned to target microbial enzymes or cellular processes.
Anti-tubercular Activity of 4,6-Diarylpyrimidines
Tuberculosis remains a significant global health threat, and the discovery of new anti-tubercular agents is a priority. Certain 4,6-diarylpyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis.
| Compound ID | R1 (at position 4) | R2 (at position 6) | R3 (at position 2) | MIC (µM) | Reference |
| 4a | Phenyl | 3-Nitrophenyl | NH2 | 25 | [4] |
| 6b | 4-Chlorophenyl | 3-Nitrophenyl | 4-Methyl-1-piperazinyl | 25 | [4] |
Table 2: In vitro anti-tubercular activity of selected 4,6-diarylpyrimidine derivatives against Mycobacterium tuberculosis H37Rv.
Compounds 4a and 6b exhibited significant anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 25 µM.[4] These findings underscore the potential of the 4,6-diarylpyrimidine scaffold as a template for the development of novel anti-tubercular drugs.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several structure-activity relationship (SAR) trends can be inferred for 2,4,6-trisubstituted pyrimidines:
Caption: Key structure-activity relationships for 2,4,6-trisubstituted pyrimidines.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow of the MTT assay for determining cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate, followed by the addition of a standardized microbial inoculum.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity Assessment of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of pyrimidine derivatives, with a focus on the 2,4,6-trisubstituted class, to which 2-(4-Bromophenyl)-4,6-diphenylpyrimidine belongs. While specific experimental data on the cytotoxicity of this compound is not extensively available in current literature, this guide offers a framework for its evaluation by presenting data from structurally similar compounds and detailing the requisite experimental protocols.
The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[1][3][4]
Comparative Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented to facilitate a direct comparison of their anti-proliferative effects.[1] This data serves as a benchmark for the potential efficacy of novel derivatives like this compound.
| Compound ID/Class | Structure/Description | Cell Line (Cancer Type) | IC50 (µM) | Assay | Reference |
| Compound 3b | Pyrimidine Derivative | PC3 (Prostate) | 21 | MTT | [5] |
| Vinblastine Sulfate | Reference Drug | PC3 (Prostate) | >100 | MTT | [5] |
| Derivative 2a | Pyrimidine Derivative | A549 (Lung) | 42 | MTT | [6][7] |
| Derivative 2f | Pyrimidine Derivative | A549 (Lung) | 47.5 | MTT | [6][7] |
| Derivative 2d | Pyrimidine Derivative | A549 (Lung) | Strong cytotoxicity at 50 µM | MTT | [6][7] |
| Compound 9 | Pyrimidine Derivative | Human Breast Cancer Cells | 18 | Not Specified | [8] |
| Compound 11 | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | Not specified, but induced apoptosis | Not Specified | [8] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | Various | 5.36-9.09 | Not Specified | [2] |
| Compound 19 | Dihydropyrimido[4,5-d]pyrimidine | Colon Cancer Cell Lines | 0.24-1.26 (GI50) | Not Specified | [8] |
| VB1 | 4,6-diphenylpyrimidine derivative | SH-SY5Y (Neuroblastoma) | Non-toxic at 25 µM | Not Specified | [9] |
| VB8 | 4,6-diphenylpyrimidine derivative | SH-SY5Y (Neuroblastoma) | Non-toxic at 25 µM | Not Specified | [9] |
| Compound 5 | Oxazolo[4,5-d]pyrimidine | Breast Cancer Subpanel | 5.10 (IC50), 0.8 (GI50) | Not Specified | [10] |
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast) | 0.4 | MTT | [11] |
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | HT-29 (Colorectal) | 0.79 | MTT | [11] |
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | U-937 (Renal) | 1.85 | MTT | [11] |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are standard methods for assessing the anti-proliferative effects of novel compounds.[1][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control.[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a period to allow formazan crystal formation.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a method to evaluate the anti-proliferative effects of compounds on cancer cell lines.[3]
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of test compounds.[3]
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.[3]
-
Compound Treatment: Treat cells with various concentrations of the test pyrimidine derivatives.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[3]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells.[3]
-
Washing: Wash the plates multiple times with water to remove TCA.[3]
-
Staining: Add SRB solution to each well and incubate.[3]
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel pyrimidine derivative.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Potential Signaling Pathway: EGFR Inhibition
Many pyrimidine derivatives have been developed as potent anti-cancer agents that target the epidermal growth factor receptor (EGFR).[2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[3]
Caption: Proposed EGFR signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. jrasb.com [jrasb.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of pyrimidine derivatives are critical. This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data and detailed protocols. The focus is on cross-validation principles to ensure the reliability and consistency of analytical results across different techniques.
Comparison of Analytical Techniques
The selection of an analytical method for pyrimidine derivatives is contingent on the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended application (e.g., routine quality control, impurity profiling, or metabolic studies). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are among the most frequently employed techniques.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications for Pyrimidine Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, and impurity profiling.[1][2] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[1] | Excellent for the analysis of volatile impurities; high separation efficiency.[1][3] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds.[2][4] | Analysis of residual solvents and volatile impurities.[1][2] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. | Simple, rapid, and cost-effective.[5] | Less specific than chromatographic methods; potential for interference from other UV-absorbing compounds. | Routine quantification of bulk drug substances and simple formulations.[5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. | High sensitivity and specificity, allowing for the simultaneous analysis of multiple analytes in complex matrices.[6] | Higher equipment and operational costs. | Diagnosis of inborn errors of pyrimidine metabolism through biomarker analysis in urine.[6] |
Performance Data Summary
The following table summarizes key performance parameters for different analytical methods used in the analysis of pyrimidine derivatives, based on published validation data.
| Parameter | HPLC Method | GC-MS Method | UV-Vis Method[5] |
| Linearity (R²) | 0.9998 | 0.9995 | 0.997 - 0.998 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL (for 4,6-diethoxypyrimidine) / 145.2 µg/mL (for BT10M) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL (for 4,6-diethoxypyrimidine) / 440.0 µg/mL (for BT10M) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the analysis of pyrimidine derivatives using HPLC and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method for 4,6-diethoxypyrimidine[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Prepare a series of standard solutions of 4,6-diethoxypyrimidine in the mobile phase at concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Inject the standard solutions to establish a calibration curve.
-
Prepare the sample solution and inject it into the system.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
UV-Vis Spectrophotometric Method for a Pyrimidine Derivative (BT10M)[5]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: Methanol and Acetonitrile (1:1).
-
Wavelength of Maximum Absorption (λmax): 275 nm.
-
Procedure:
-
Prepare a stock solution of the pyrimidine derivative (BT10M) in the solvent.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 to 150 µg/ml.
-
Measure the absorbance of each standard solution at 275 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at 275 nm.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical flow of processes in analytical method validation.
Caption: A flowchart outlining the key stages of analytical method development and cross-validation.
Caption: The logical relationship in a cross-validation study of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Pyrimidine-Based Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
The development of efficient photoinitiators is crucial for advancements in photopolymerization, with applications ranging from dental materials and 3D printing to drug delivery systems. Pyrimidine derivatives have emerged as a promising class of photoinitiators due to their versatile photochemical properties. This guide provides an objective comparison of the quantum yields of various pyrimidine-based photoinitiators, supported by available experimental data, to aid in the selection of the most suitable candidates for specific research and development needs.
Quantitative Data Summary
The efficiency of a photoinitiator is fundamentally determined by its quantum yield (Φ), which represents the number of initiating radicals generated per photon absorbed. A higher quantum yield generally translates to a more efficient polymerization process. Below is a summary of the available quantum yield data for several pyrimidine-based compounds. It is important to note that the type of quantum yield measured (e.g., fluorescence, intersystem crossing, or product formation) can provide different insights into the photophysical and photochemical processes.
| Compound | Type of Quantum Yield (Φ) | Value | Excitation Wavelength (nm) | Reference |
| 4-Thiouracil | Triplet Population (ΦISC) | 0.90 ± 0.15 | Not Specified | [1] |
| 2-Thiouracil | Triplet Population (ΦISC) | 0.75 ± 0.20 | Not Specified | [1] |
| 2-Hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one | Triplet Formation (ΦT) | 0.10 | Not Specified | [1] |
| 2-Hydroxy-2-methyl-1-phenylpropan-1-one (Benzoyl analogue) | Triplet Formation (ΦT) | 0.25 | Not Specified | [1] |
| 2-Hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one | Photodegradation (ΦD) | 0.6 | Not Specified | [1] |
| 2-Hydroxy-2-methyl-1-phenylpropan-1-one (Benzoyl analogue) | Photodegradation (ΦD) | 0.6 | Not Specified | [1] |
| Uracil | [2+2] Photocycloaddition Product | ~0.91% | Not Specified | |
| Thymine | [2+2] Photocycloaddition Product | ~0.41% | Not Specified | |
| Thymine dinucleotide (TpT) | CPD Formation from Triplet State | 4 ± 0.2% | Not Specified | [2] |
| 5-(2-(Dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Fluorescence (Φf) | ~27% | 385/397 | [3] |
| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine | Fluorescence (Φf) | 6% | Not Specified |
Note: The quantum yield of photoinitiation, specifically the generation of radicals that initiate polymerization, is the most direct measure of a photoinitiator's efficiency. While data on triplet population and photodegradation can be indicative, they are not direct equivalents. The limited availability of direct photoinitiation quantum yields for a broad range of pyrimidine-based compounds in the literature highlights an area for future research.
Reaction Mechanisms of Pyrimidine-Based Photoinitiators
Pyrimidine-based photoinitiators, particularly those with a carbonyl group, can undergo photoinitiation through mechanisms analogous to the well-established Norrish Type I and Type II reactions.
Caption: Photoinitiation pathways for pyrimidine-based compounds.
Upon absorption of light, the photoinitiator is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From the triplet state, two primary pathways can lead to the generation of initiating radicals:
-
Norrish Type I (α-cleavage): The excited photoinitiator undergoes homolytic cleavage of the bond adjacent to the carbonyl group, directly forming two radical species.
-
Norrish Type II (Hydrogen Abstraction): The excited photoinitiator abstracts a hydrogen atom from a suitable donor molecule (often a co-initiator like an amine), generating a radical from the photoinitiator and another from the hydrogen donor.
The efficiency of these processes is influenced by the molecular structure of the pyrimidine derivative and the presence of co-initiators.
Experimental Protocol for Quantum Yield Determination
The determination of the quantum yield of a photoinitiator is a critical step in evaluating its performance. A common and reliable method is chemical actinometry, which involves comparing the rate of a photochemical reaction of the sample to that of a well-characterized chemical actinometer with a known quantum yield.
Caption: Experimental workflow for quantum yield determination.
Detailed Methodologies:
-
Preparation of Solutions: Prepare solutions of the pyrimidine-based photoinitiator and a chemical actinometer (e.g., potassium ferrioxalate) in a suitable solvent. The concentrations should be adjusted to ensure similar absorbance at the chosen irradiation wavelength.
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra of both the photoinitiator and actinometer solutions to determine their initial absorbance at the irradiation wavelength.
-
Irradiation of Actinometer: Irradiate the actinometer solution with a monochromatic light source of known wavelength for a specific period.
-
Analysis of Actinometer: After irradiation, analyze the change in the actinometer solution. For potassium ferrioxalate, this involves a colorimetric analysis to determine the amount of Fe²⁺ produced.
-
Calculation of Photon Flux: Using the known quantum yield of the actinometer and the measured photochemical change, calculate the incident photon flux (I₀) of the light source.
-
Irradiation of Photoinitiator: Irradiate the photoinitiator solution under the exact same experimental conditions (light source, geometry, irradiation time) as the actinometer.
-
Analysis of Photoinitiator: Monitor the consumption of the photoinitiator over time using techniques such as HPLC or UV-Vis spectroscopy.
-
Calculation of Quantum Yield: The quantum yield of the photoinitiator is then calculated using the rate of its disappearance, the incident photon flux, and the fraction of light absorbed by the photoinitiator.
Conclusion
This guide provides a comparative overview of the quantum yields of pyrimidine-based photoinitiators based on currently available data. While a comprehensive dataset for direct comparison of photoinitiation quantum yields is not yet available in the public domain, the provided information on fluorescence, intersystem crossing, and photodegradation quantum yields offers valuable insights into the photophysical behavior of these compounds. The detailed experimental protocol for quantum yield determination and the elucidation of the general reaction mechanisms serve as a practical resource for researchers in the field. Further systematic studies are warranted to expand the quantitative data on the photoinitiation efficiency of this promising class of photoinitiators, which will undoubtedly accelerate their application in various fields of science and technology.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Quantum Yield of Cyclobutane Pyrimidine Dimer Formation Via the Triplet Channel Determined by Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Brominated Phenylpyrimidines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes, particularly kinases. The introduction of a bromine atom to this privileged structure can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated phenylpyrimidine compounds, summarizing their structure-activity relationships (SAR) against various biological targets, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of several brominated phenylpyrimidine derivatives and their analogs, highlighting the impact of bromine substitution on their inhibitory potency.
| Compound ID | Target | R1 | R2 (Phenyl Ring Substitution) | R3 | Biological Activity (IC₅₀/MIC) | Cell Line/Enzyme | Reference |
| 11g | BTK | -NH-phenyl-CO-NH-3-CH₃-phenyl | H | H | 82.76% inhibition @ 100 nM | BTK Enzyme | [1] |
| 3.66 µM | HL60 | [1] | |||||
| 6.98 µM | Raji | [1] | |||||
| 5.39 µM | Ramos | [1] | |||||
| Ibrutinib | BTK | Acrylamide | Phenoxy | H | 99.4% inhibition @ 100 nM | BTK Enzyme | [1] |
| C6 | CYP51 | Imidazole | 2,4-difluorophenyl | -CH(OH)CH(CH₃)₂ | 0.25-1 µg/mL | Candida species | [2] |
| 5c | Bcr/Abl | -NH-(2-methyl-3-chlorophenyl) | H | 5-Br | Potent Inhibition | K562 | [3] |
| 5e | Bcr/Abl | -NH-(3-trifluoromethylphenyl) | H | 5-Br | Potent Inhibition | K562 | [3] |
| 9e | Bcr/Abl | -S-(2,4-dichlorophenyl) | H | 5-Br | Potent Inhibition | K562 | [3] |
| 9f | Bcr/Abl | -S-(2,5-dichlorophenyl) | H | 5-Br | Potent Inhibition | K562 | [3] |
| Dasatinib | Bcr/Abl | - | - | - | Potent Inhibition | K562 | [3] |
Key Structure-Activity Relationship Insights
The data reveals several key trends regarding the impact of bromine substitution on the activity of phenylpyrimidine compounds:
-
Kinase Inhibition: In the context of tyrosine kinase inhibitors, such as those targeting BTK and Bcr/Abl, the presence and position of a bromine atom on the pyrimidine or phenyl ring can be critical for potency. For instance, in a series of 5-bromo-pyrimidine derivatives, compounds with specific substituted aniline or thioether moieties at other positions demonstrated potent Bcr/Abl kinase inhibition.[3] The electron-withdrawing nature of bromine can influence the electron density of the pyrimidine ring and contribute to key interactions within the ATP-binding pocket of kinases, such as halogen bonding.[4]
-
Antifungal Activity: For antifungal agents targeting CYP51, the introduction of a bromine atom to the phenyl ring, in combination with other optimal hydrophobic groups, resulted in high activity.[2] Specifically, compound C6 , a 2-phenylpyrimidine derivative, exhibited excellent antifungal activity against various Candida species. The study highlighted that the highest activity was observed with bromine substitution compared to iodine.[2]
-
Hydrophobicity and Physicochemical Properties: The incorporation of a bromine atom generally increases the hydrophobicity of a compound.[5] This can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, but may also affect solubility and metabolic stability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
ADP-Glo™ Kinase Assay (for BTK and Bcr/Abl)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: A reaction mixture is prepared containing the kinase (e.g., BTK or Bcr/Abl), the substrate (e.g., a suitable peptide or protein), ATP, and the test compound (brominated phenylpyrimidine derivative or control).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP and introduce a luciferase/luciferin system to produce a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: The luminescence is measured using a plate reader. The inhibitory effect of the test compound is calculated by comparing the signal from the wells containing the inhibitor to the control wells.[1][3]
MTT Cell Proliferation Assay (for Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., K562, HL60, Raji, Ramos) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated phenylpyrimidine compounds or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals (a product of MTT reduction by viable cells) are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1][3]
Antifungal Susceptibility Testing (CLSI M27-A3)
This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Drug Dilution: Serial dilutions of the test compounds (brominated phenylpyrimidine derivatives) and a reference drug (e.g., fluconazole) are prepared in microtiter plates.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plates.
-
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.[2]
Visualizing Biological Pathways and Experimental Workflows
To better understand the context of the structure-activity relationships, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: BTK Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Screening Workflow.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on data for the isomer 4-(4-bromophenyl)-2,6-diphenylpyrimidine, this class of compound is anticipated to cause skin and eye irritation.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Operations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Summary of Hazard Information (for isomer 4-(4-bromophenyl)-2,6-diphenylpyrimidine):
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin irritation, Cat 2 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation | Eye irritation, Cat 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol
The disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Pure this compound and any solutions or materials grossly contaminated with it must be collected in a dedicated hazardous waste container.
-
Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed to prevent potentially dangerous reactions.
2. Container Selection and Labeling:
-
Use a sealable, airtight, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.
-
Collect the absorbed material and place it in the designated hazardous waste container.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Provide them with the complete chemical name and all available safety information.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.
Disposal Workflow
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine (CAS No. 457613-56-8). The following procedures are based on the available Safety Data Sheet (SDS) and general principles for handling similar brominated aromatic compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental management.
Hazard Identification and Classification
This compound is classified as a substance that causes skin and eye irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin irritation, Category 2 |
| Causes serious eye irritation | Eye irritation, Category 2 |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.[1]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[4] |
| Hand Protection | Nitrile gloves. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture.[4] | Provides a barrier against skin contact. |
| Respiratory Protection | For weighing and handling the solid, a NIOSH-approved N95 dust mask is recommended. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][5] | Minimizes inhalation of the powdered compound. All handling should be performed in a certified chemical fume hood.[5][6] |
| Body Protection | A chemical-resistant lab coat or apron worn over a standard lab coat.[5] | Protects personal clothing from contamination. |
Experimental Workflow and Handling Protocol
Step-by-Step Handling Protocol
1. Pre-Handling and Storage:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Store the container of this compound tightly closed in a dry, cool, and well-ventilated area.[4] Storage at room temperature is indicated.
-
Keep the compound away from incompatible materials such as strong oxidizing agents.[4]
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All handling of this compound, including weighing and preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Before starting work, don the appropriate PPE as outlined in the table above.
-
Gloves must be inspected for integrity prior to use.[4]
3. Handling the Solid Compound:
-
Handle the solid carefully to avoid the formation of dust.[6]
-
Avoid contact with skin and eyes and do not breathe in the dust.
-
Weigh the necessary amount of the compound in the chemical fume hood.
4. Preparing Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure that all containers are clearly labeled.
5. Running Reactions:
-
Conduct all reactions within the chemical fume hood.
-
Monitor the reaction for any unexpected changes.
Spill and Emergency Plan
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Dispose of all cleanup materials as hazardous waste.[4]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.[4]
-
Disposal Plan
-
All waste materials, including contaminated PPE, absorbent materials from spills, and excess reagents, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.
-
For brominated compounds, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method to convert them into less harmful bromide ions before disposal, but this should be done in accordance with institutional and local regulations.[7] Always consult with your institution's environmental health and safety department for specific disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
